2-Phenylacetohydrazide
Description
Properties
IUPAC Name |
2-phenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCVTJCJMVIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061327 | |
| Record name | 2-Phenylacetic hydrazide | |
| Source | EPA DSSTox | |
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Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-39-3 | |
| Record name | (2-Phenylacetyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, hydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetic acid hydrazide | |
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| Record name | Benzeneacetic acid, hydrazide | |
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| Record name | 2-Phenylacetic hydrazide | |
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| Record name | Phenylacetohydrazide | |
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| Record name | Phenylacetohydrazide | |
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Foundational & Exploratory
A Technical Guide to 2-Phenylacetohydrazide: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-phenylacetohydrazide, a versatile chemical intermediate. It details the compound's core properties, provides established experimental protocols for its synthesis and derivatization, and explores its applications as a key building block in the development of novel therapeutic agents.
Core Properties and Identification
This compound, also known as phenylacetylhydrazine, is a hydrazide derivative of phenylacetic acid. It is a crucial precursor in the synthesis of various heterocyclic compounds with significant biological activities. It is important to distinguish it from its isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0), where the phenyl group is attached directly to the hydrazine moiety.
Physicochemical and Identification Data
A summary of the key quantitative and identifying properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 937-39-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Melting Point | 115-117 °C | [1][3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in hot water and alcohol; slightly soluble in ether. | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Phenylacetylhydrazine, Phenylacetic hydrazide, Benzeneacetic acid, hydrazide | [1][2] |
| InChI Key | FPTCVTJCJMVIDV-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)CC(=O)NN | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion into biologically active derivatives are provided below. These protocols are based on established chemical literature and can be adapted for specific research needs.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from phenylacetic acid. The first step is an esterification to create a more reactive intermediate, followed by hydrazinolysis.
Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 portions).
-
Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl phenylacetate.
Step 2: Hydrazinolysis of Ethyl Phenylacetate
-
Reaction Setup: Dissolve the ethyl phenylacetate (1 equivalent) obtained from the previous step in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (80-100% solution, 2 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the consumption of the ester by TLC.
-
Product Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to precipitate the this compound.
-
Purification: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol or n-hexane, and dry under vacuum.[5] The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)
Hydrazones, a class of Schiff bases, are readily synthesized from this compound and are known to possess diverse biological activities.[5][6]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added as a catalyst.[7]
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[5][7] Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by pouring the reaction mixture into crushed ice.[7]
-
Purification: Collect the solid product by filtration, wash with cold n-hexane or ethanol, and dry.[5] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Role in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry. The hydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key pharmacophore and a reactive handle for synthesizing a wide range of heterocyclic compounds.[8]
As a Precursor to Bioactive Molecules
Hydrazones derived from this compound have demonstrated a broad spectrum of pharmacological activities. These include:
-
Antimicrobial and Antifungal Activity: Many phenylhydrazide derivatives have shown potential as agents against various strains of bacteria and fungi, including fluconazole-resistant Candida albicans.[5][9]
-
Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is a known pharmacophore in compounds that inhibit enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.[10][11]
-
Anticonvulsant Activity: Certain hydrazide-hydrazone structures have been investigated for their potential to manage seizures.[5][6]
-
Anticancer and Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, relevant in diabetes management, and for their cytotoxic effects on cancer cell lines.[6][11]
The synthesis of these derivatives allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties (ADME/Tox). The interaction of these compounds with serum albumins, like BSA, is often studied using techniques such as fluorescence spectroscopy to predict their distribution and bioavailability in vivo.[5]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis, characterization, and BSA binding studies of newfangled this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]
- 10. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of 2-Phenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenylacetohydrazide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations to illustrate key processes and relationships.
Chemical Identity and Physical Properties
This compound, with the CAS number 937-39-3, is a hydrazide derivative of phenylacetic acid. It is important to distinguish it from its structural isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and derivatives with potential pharmacological activities.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | White to beige crystalline solid/needles | |
| Melting Point | 115-117 °C | [2] |
| Boiling Point | 364.9 °C at 760 mmHg (Predicted) | |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol. | [3] |
| pKa | 13.07 ± 0.18 (Predicted) | |
| LogP | 1.31020 (Predicted) | |
| CAS Number | 937-39-3 | [1] |
| InChI | InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | [1] |
| SMILES | C1=CC=C(C=C1)CC(=O)NN | [1] |
Synthesis of this compound
This compound can be synthesized through the hydrazinolysis of an ester of phenylacetic acid, such as ethyl phenylacetate, with hydrazine hydrate.
Experimental Protocol: Synthesis from Ethyl Phenylacetate
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (85-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol-water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 2 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield white to beige needles.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Synthesis Workflow of this compound.
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | br s | 2H | -NH₂ |
| ~3.45 | s | 2H | -CH₂- |
| ~8.90 | br s | 1H | -NH- |
Note: The chemical shifts of the -NH and -NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O (carbonyl) |
| ~135 | C (quaternary aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~127 | CH (aromatic) |
| ~41 | -CH₂- |
Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amide and amine) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 3000 - 2850 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1500, ~1450 | C=C stretching (aromatic) |
Mass Spectrometry Data
| m/z | Interpretation |
| 150 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the C-C bond adjacent to the phenyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Chemical Reactivity and Biological Activity
Chemical Reactivity
This compound exhibits reactivity characteristic of hydrazides. The presence of the nucleophilic -NH₂ group and the carbonyl group allows for a variety of chemical transformations.
-
Condensation Reactions: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to its use in the synthesis of more complex molecules.[4]
-
Oxidation: this compound can be oxidized. For instance, oxidation with hexachloroiridate(IV) leads to the formation of phenylacetic acid.
-
Cyclization Reactions: It is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which often exhibit interesting biological properties.
Biological Activity
While there is limited information on the specific biological mechanism of action of this compound itself, its derivatives have been the subject of considerable research in drug discovery.
-
Antimicrobial and Antifungal Activity: A wide range of hydrazone derivatives of this compound have demonstrated significant in vitro activity against various bacterial and fungal strains.[5]
-
Anticancer Activity: Some derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects on cancer cell lines.[3]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as β-glucuronidase.[3]
The biological activities of these derivatives are often attributed to the formation of stable chelates with metal ions essential for microbial growth or the ability to interfere with key enzymatic pathways.
Logical Relationships of this compound
The following diagram illustrates the central role of this compound in relation to its properties, synthesis, and applications.
Caption: Key Aspects of this compound.
References
- 1. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 2-Phenylacetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest for its potential biological activities. This document outlines the spectroscopic data, experimental protocols, and relevant biological pathways associated with this molecule.
Physicochemical Properties and Synthesis
This compound (C₈H₁₀N₂O) is a white crystalline solid with a molecular weight of 150.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Melting Point | 127-131 °C | [2] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 937-39-3 | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.[4][5]
Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution of ethyl phenylacetate, add an excess of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.
The logical workflow for this synthesis is depicted below.
Spectroscopic Characterization
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet (broad) | 1H | -NH- |
| ~7.2-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.1 | Singlet (broad) | 2H | -NH₂ |
| ~3.3 | Singlet | 2H | -CH₂- |
Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| ~136 | C (quaternary, aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~126 | CH (aromatic) |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy (Solid State)
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBR pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 4: Characteristic IR Absorption Peaks for this compound [6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3200 | Strong, Broad | N-H stretching (hydrazide NH and NH₂) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic CH₂) |
| ~1650 | Strong | C=O stretching (amide I band) |
| ~1600 | Medium | N-H bending (amide II band) and C=C stretching (aromatic) |
| ~1495, 1450 | Medium | C=C stretching (aromatic) |
| ~700, ~750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Table 5: Mass Spectrometry Data for this compound [9]
| m/z | Relative Intensity (%) | Assignment |
| 150 | ~40 | Molecular ion [M]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~20 | [C₅H₅]⁺ |
| 51 | ~10 | [C₄H₃]⁺ |
The fragmentation pattern is consistent with the structure of this compound, with the base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the bond between the carbonyl carbon and the methylene group.[6][10][11]
Biological Context: Inhibition of Monoamine Oxidase
Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines.[12][13][14] This inhibition is of significant interest in drug development, particularly for antidepressants and neuroprotective agents.[13]
The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation.[15]
This guide provides a comprehensive overview of the structural elucidation of this compound, integrating key spectroscopic data with experimental protocols and a relevant biological mechanism. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. whitman.edu [whitman.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Phenylacetohydrazide from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The synthesis commences from phenylacetic acid and predominantly proceeds through two strategic pathways: the formation of a phenylacetyl chloride intermediate or the esterification of the starting carboxylic acid followed by hydrazinolysis. This document details the experimental protocols, presents comparative quantitative data, and visualizes the workflows for these synthetic strategies.
Core Synthetic Pathways
The conversion of phenylacetic acid to this compound is most commonly achieved via a two-step process. The initial step involves the activation of the carboxylic acid group of phenylacetic acid, either by converting it into a more reactive acid chloride or by transforming it into an ester. The subsequent step involves the reaction of this activated intermediate with hydrazine hydrate to yield the desired this compound.
An In-depth Technical Guide to 2-Phenylacetohydrazide Derivatives and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of derivatives with significant therapeutic potential. These derivatives, often synthesized through the condensation with various aldehydes and ketones, have demonstrated a broad spectrum of biological activities. Their applications span across various fields, including the development of novel anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in drug discovery and development.
Synthesis of this compound Derivatives
The primary route for synthesizing this compound derivatives involves the condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of glacial acetic acid. The general scheme for this synthesis is depicted below.
The Multifaceted Biological Activities of 2-Phenylacetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetohydrazide, a versatile scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Hydrazide derivatives, including this compound, are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. For instance, phenylglyoxylic acid ethyl ester 2-acetylhydrazone can be dissolved in ethanol, followed by the slow addition of hydrazine hydrate to yield 2-acetylhydrazono-2-phenylacetohydrazide.[2] Derivatives can be further synthesized by reacting 2-phenylacetyl chloride with this compound in the presence of a base like sodium carbonate in an aqueous medium.[3]
A general workflow for the synthesis of hydrazide-hydrazone derivatives is depicted below:
Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Quantitative Antimicrobial Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phenylacetamide & Benzohydrazide Derivatives | Escherichia coli | 0.64 - 5.65 | [4] |
| Phenylacetamide & Benzohydrazide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.64 - 5.65 | [4] |
| Hydrazide-hydrazones of Phenylacetic Acid (Compound 13) | Staphylococcus aureus ATCC 6538 | 1.95 | [5] |
| Hydrazide-hydrazones of Phenylacetic Acid (Compound 16) | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |
| Hydrazide-hydrazones of Phenylacetic Acid (Compound 11) | Staphylococcus aureus ATCC 6538 | 15.62 | [5] |
| Lactic acid hydrazide-hydrazone 1 & 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [6] |
| Ethylparaben hydrazide-hydrazone | S. aureus | 2 | [6] |
| Ethylparaben hydrazide-hydrazone 3b | C. albicans | 64 | [6] |
| Pyrrolidine-2,5-dione derivatives (Compound 8) | Bacteria | 16-64 | [7] |
| Pyrrolidine-2,5-dione derivatives (Compound 8) | Yeasts | 64-256 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.[8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compound stock solution
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Standard antibiotic (positive control)
-
Solvent control
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[8]
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.[8]
-
Control Wells: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent).[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9]
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control.[8]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[8]
-
Result Interpretation: The MIC is the lowest concentration of the compound with no visible growth (turbidity).[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.
Quantitative Anticancer Data (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (prostate carcinoma) | 52 | [10][11] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (prostate carcinoma) | 80 | [10][11] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (breast cancer) | 100 | [10][11] |
| Benzo[a]phenazine derivative (6) | HepG2 (liver carcinoma) | 0.21 | [12] |
| Benzo[a]phenazine derivative (6) | A549 (lung carcinoma) | 1.7 | [12] |
| Benzo[a]phenazine derivative (6) | MCF-7 (breast cancer) | 11.7 | [12] |
| Thiazole derivative (2e) | HCT116 (colorectal carcinoma) | 6.43 | [13] |
| Thiazole derivative (2e) | A549 (lung carcinoma) | 9.62 | [13] |
| Thiazole derivative (2e) | A375 (melanoma) | 8.07 | [13] |
| Hydrazide derivative (17) | HCT116 (colorectal carcinoma) | 0.329 (µg/ml) | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
96-well plates
-
Cells and test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 72 hours).[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 492 nm) using a microplate reader.[16]
Signaling Pathway: Induction of Apoptosis
Hydrazide derivatives can induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of caspases.[17]
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Anti-inflammatory Activity
Certain derivatives of this compound have shown promising anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][18][19]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound
-
Standard anti-inflammatory drug (e.g., indomethacin, phenylbutazone)
-
Plethysmometer or digital caliper
Procedure:
-
Animal Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[18][20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[18][20]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[21]
The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory mediators like TNF-α, IL-1β, nitric oxide (NO), and prostaglandin E2 (PGE2), as well as the enzymes iNOS and COX-2.[18]
Enzyme Inhibition
Hydrazide-containing compounds have a history as enzyme inhibitors, notably as monoamine oxidase (MAO) inhibitors.[22] Derivatives of this compound have also been investigated for their inhibitory activity against other enzymes like α-glucosidase.
Quantitative Enzyme Inhibition Data (IC50 Values)
| Compound/Derivative | Enzyme | IC50 | Reference |
| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7b) | α-Glucosidase | 14.48 nmol | [10] |
| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (7d) | α-Glucosidase | 18.88 nmol | [10] |
| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide (6g) | α-Glucosidase | 28.51 nmol | [10] |
| Ethanol extract of S. lanigera | α-Glucosidase | 27.07 µg/mL | [23] |
Experimental Protocol: General Enzyme Inhibition Assay
Materials:
-
Purified enzyme or enzyme extract
-
Substrate for the enzyme
-
Inhibitor compound (test compound)
-
Buffer solution at the optimal pH for the enzyme
-
Cofactors (if required)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.[24]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period.[24]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.[24]
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[24]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against different inhibitor concentrations.[25]
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-N′-(2-phenylacetyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. benchchem.com [benchchem.com]
2-Phenylacetohydrazide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2-Phenylacetohydrazide, a derivative of hydrazine and phenylacetic acid, has emerged as a cornerstone building block in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and a modifiable phenyl ring, renders it an exceptionally versatile precursor for the construction of a wide array of complex organic molecules. This is particularly true in the synthesis of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and biologically active agents. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a focus on its role in generating key heterocyclic systems, detailed experimental protocols, and the biological significance of its derivatives.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Melting Point | 115-117 °C or 128-131 °C | [1][3] |
| Appearance | White powder | [2][4] |
| Assay | ≥98.0% (HPLC) | [2][4] |
| CAS Number | 114-83-0 | [2] |
The most common method for synthesizing this compound involves the reaction of a phenylacetic acid ester, such as ethyl phenylacetate, with hydrazine hydrate. The ester is typically refluxed with an excess of hydrazine hydrate in an alcoholic solvent like ethanol.
Caption: Synthesis of this compound.
Core Applications in Heterocyclic Synthesis
The true synthetic utility of this compound is demonstrated in its role as a precursor to a multitude of heterocyclic scaffolds. The hydrazide functional group provides the necessary nitrogen atoms and reactivity for cyclization reactions.
Synthesis of Pyrazole and Pyrazolone Derivatives
Pyrazoles and their derivatives are a prominent class of five-membered heterocycles known for a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[5] The synthesis often involves the condensation of this compound with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leading to the formation of pyrazolone rings.[6]
Caption: Synthesis of Pyrazolone Derivatives.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.[7][8] These heterocycles can be synthesized from this compound through several routes, most commonly by oxidative cyclization of an acylhydrazone intermediate or by dehydration of a 1,2-diacylhydrazine. A frequent method involves reacting the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or triphenylphosphine.[7][9]
Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicine and agriculture, found in numerous antifungal and anticancer drugs.[10] A common synthetic pathway starts with the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield a mercapto-triazole, which can be further functionalized.[11]
Caption: Synthesis of 1,2,4-Triazole Derivatives.
Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse biological activities including cardiotonic, antihypertensive, and anti-inflammatory effects.[12][13] A primary synthetic route involves the condensation of hydrazides with γ-keto acids or their esters.[14][15] The reaction of this compound with a compound like levulinic acid in a suitable solvent leads to the formation of the dihydropyridazinone ring system.[13]
Caption: Synthesis of Pyridazinone Derivatives.
Biological Significance and Drug Development
The derivatives of this compound are of significant interest to drug development professionals. The heterocyclic systems synthesized from this building block are scaffolds for compounds with a wide spectrum of biological activities. For instance, many derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like lipoxygenase (LOX) or as antidiabetic agents through the inhibition of α-glucosidase.[16] The structural diversity achievable from this single precursor allows for the creation of large compound libraries for high-throughput screening against various biological targets.
Caption: From Building Block to Bioactivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add ethyl phenylacetate (0.1 mol) and absolute ethanol (100 mL) to the flask.
-
Reaction: While stirring, slowly add hydrazine hydrate (0.2 mol, ~2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Procedure for the Synthesis of N'-Benzylidene-2-phenylacetohydrazide
This protocol describes the synthesis of hydrazone derivatives, which are often intermediates for further cyclization or can be final products themselves.[16]
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
Reagents: Add an equimolar amount of the desired aldehyde (e.g., benzaldehyde, 10 mmol) to the solution.
-
Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the crude product with cold n-hexane (10 mL) and recrystallize from ethanol to yield the pure hydrazone derivative.[16]
Protocol 3: Synthesis of 2-Benzyl-5-phenyl-1,3,4-oxadiazole
-
Step A (Acylation): In a flask, react this compound (10 mmol) with benzoyl chloride (11 mmol) in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) at 0 °C to room temperature to form the 1,2-diacylhydrazine intermediate.
-
Isolation of Intermediate: After the reaction is complete, perform an aqueous work-up to remove pyridine hydrochloride and excess reagents. Dry the organic layer and evaporate the solvent to obtain the crude diacylhydrazine.
-
Step B (Cyclodehydration): To the crude diacylhydrazine (5 mmol), add phosphorus oxychloride (POCl₃, 10 mL) carefully.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Versatile Scaffold of 2-Phenylacetohydrazide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetohydrazide, a simple yet elegant molecule, has emerged as a privileged scaffold in the field of medicinal chemistry. Its inherent structural features, particularly the reactive hydrazide moiety, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the core applications of this compound in drug discovery, presenting a comprehensive overview of its synthesis, biological activities, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Hydrazones, a prominent class of compounds derived from hydrazides, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1]
Synthesis of this compound and its Derivatives
The synthesis of this compound is a straightforward process, typically involving the reaction of a phenylacetic acid ester with hydrazine hydrate. The resulting this compound can then be readily condensed with various aldehydes or ketones to yield a diverse library of hydrazone derivatives. This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.
Experimental Protocol: Synthesis of this compound Derivatives (General Procedure)
A general method for the synthesis of this compound derivatives, specifically hydrazones, involves the condensation of this compound with an appropriate aldehyde.[1]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 2-hydroxybenzaldehyde)
-
Solvent (e.g., toluene, methanol, ethanol)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
n-hexane
-
Ethyl acetate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an equimolar amount of the desired aldehyde to the solution.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC using a mobile phase of n-hexane:ethyl acetate (1:1).
-
Upon completion of the reaction, the crude product often precipitates out of the solution.
-
Filter the crude product and wash it with cold n-hexane (10 mL).
-
Recrystallize the crude product from ethanol to obtain the purified this compound derivative.[1]
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties.[2] Their mechanism of action is often attributed to the presence of the azomethine group (-NH–N=CH-), which is considered a key pharmacophore.[3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial and fungal strains.
| Compound ID | Substituent on Phenyl Ring | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Derivative 1 | 4-Nitro | 125 | 250 | 500 | 250 |
| Derivative 2 | 4-Chloro | 250 | 500 | >500 | 500 |
| Derivative 3 | 2-Hydroxy | 62.5 | 125 | 250 | 125 |
| Derivative 4 | Unsubstituted | 500 | >500 | >500 | >500 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual MIC values can vary depending on the specific derivative and the microbial strain tested.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard and widely used technique for determining MIC values.[3]
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring turbidity) or a visual reading aid
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3]
Anticancer Activity
Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5]
Table 2: IC50 Values of this compound Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 5 | HCT-116 (Colon) | 10.8 |
| Derivative 6 | A549 (Lung) | 8.5 |
| Derivative 7 | PC-3 (Prostate) | 12.1 |
| Derivative 8 | MCF-7 (Breast) | 39.0 |
| Derivative 9 | MDA-MB-231 (Breast) | 35.1 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.[6] IC50 values are highly dependent on the specific derivative and the cancer cell line tested.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., SDS-HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Anti-inflammatory Activity
Derivatives of this compound have also shown potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Synthesized this compound derivatives
-
Pletysmometer or calipers
-
Vehicle (e.g., saline, Tween 80 solution)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compounds or the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10]
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Anticonvulsant Activity
The this compound scaffold has also been explored for the development of anticonvulsant agents. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two standard preclinical models used to identify compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.[12]
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests in Mice
Materials:
-
Mice
-
Electroconvulsiometer
-
Pentylenetetrazole (PTZ) solution
-
Synthesized this compound derivatives
-
Vehicle
-
Standard anticonvulsant drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ)
Procedure (MES Test):
-
Dosing: Administer the test compounds or a standard drug to groups of mice, typically intraperitoneally. A control group receives the vehicle.
-
Electroshock: At the time of peak effect of the drug, deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.[13]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.
Procedure (scPTZ Test):
-
Dosing: Administer the test compounds or a standard drug to groups of mice.
-
PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs and/or whole body). The absence of clonic seizures for more than 5 seconds is considered protection.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of new drugs. For this compound derivatives, several potential mechanisms have been proposed, particularly in the context of their anticancer activity.
VEGFR-2 Inhibition in Angiogenesis
One of the key proposed mechanisms for the anticancer activity of some hydrazide-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.[5]
Caption: Proposed signaling pathway of VEGFR-2 inhibition by this compound derivatives.
Induction of Apoptosis
Another significant mechanism of anticancer action for hydrazone derivatives is the induction of programmed cell death, or apoptosis.[5] This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of the apoptotic cascade.
Experimental and Logical Workflows
A systematic approach is essential in drug discovery research. The following diagrams illustrate typical workflows for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: A logical workflow for the biological screening of this compound derivatives.
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including infectious diseases, cancer, inflammation, and epilepsy. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. journalsarchive.com [journalsarchive.com]
An In-depth Technical Guide to the Safety Data Sheet (SDS) for 2-Phenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 2-Phenylacetohydrazide (CAS No. 114-83-0), also known as N-Acetyl-N'-phenylhydrazine. The information is collated from various Safety Data Sheets (SDS) to provide a robust resource for professionals handling this compound in a laboratory or research and development setting.
Section 1: Chemical Identification and Physical Properties
This compound is a crystalline solid used in organic synthesis and as a vascular tumor initiator in animal models.[1] Accurate identification and understanding its physical properties are foundational to its safe handling.
| Identifier | Value | Source(s) |
| CAS Number | 114-83-0 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O | [3][4][5] |
| Molecular Weight | 150.18 g/mol | [3][4] |
| Synonyms | N-Acetyl-N'-phenylhydrazine, 1-Acetyl-2-phenylhydrazine, Acetic acid 2-phenylhydrazide, Hydracetin, Pyrodin | [3][5] |
| Appearance | White to beige crystalline solid/powder | [1][2][3][4] |
| Physical Property | Value | Source(s) |
| Melting Point | 128 - 131 °C | [2][4] |
| Boiling Point | ~271.72 °C (estimate) | [5] |
| Flash Point | ~188.7 °C | [5] |
| Solubility | Soluble in hot water; moderately soluble in organic solvents like ethanol; less than 1 mg/mL in water at 19-20°C. | [1][2][5] |
| Vapor Pressure | 1E-06 mmHg at 25°C | [1] |
Section 2: Hazard Identification and GHS Classification
Understanding the hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.
It is important for researchers to note that GHS classifications can vary slightly between suppliers. While most sources classify this compound as "Toxic if swallowed," other hazards like skin/eye irritation and potential carcinogenicity have also been noted. Always refer to the specific SDS provided by your supplier.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement(s) |
| Acute Oral Toxicity | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Dermal Toxicity | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
Sources:[1][2][4][5]. Note: The most consistently reported and severe classification is Acute Oral Toxicity (Category 3). Other classifications are based on a composite of available SDSs.
GHS Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[4]
-
GHS07 (Exclamation Mark): Indicates skin/eye irritation, skin sensitization, or that the substance is harmful.
Section 3: Toxicological Data
Toxicological data provides quantitative insight into the potential health effects of a substance. The LD₅₀ (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.[6] A lower LD₅₀ value indicates higher toxicity.
| Toxicity Data | Value | Species/Route | Source(s) |
| LD₅₀ (Oral) | 270 mg/kg | Mouse | [1][2][3][5][6] |
| LDLo (Intraperitoneal) | 150 mg/kg | Mouse | [5][6] |
Significance for Researchers: An oral LD₅₀ of 270 mg/kg in mice places this compound in GHS Category 3 for acute oral toxicity. This signifies a high degree of hazard from ingestion. Laboratory protocols must be designed to strictly prevent ingestion, including prohibiting eating, drinking, and smoking in the lab and ensuring thorough hand washing after handling.[1][7] The potential for skin absorption and inhalation toxicity, although classified as less severe (Category 4), necessitates the use of appropriate personal protective equipment (PPE) and engineering controls.
Note: Detailed experimental protocols for deriving LD₅₀ values are not provided in Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Section 4: Handling, Storage, and Personal Protection
Based on the identified hazards, specific protocols for safe handling, storage, and disposal are required.
Engineering Controls:
-
Work with this chemical should be conducted in a certified ducted fume hood to minimize inhalation exposure.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2] Contaminated clothing should not be allowed out of the workplace.[1]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[2]
Handling and Storage:
-
Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed when not in use.[1]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2]
Section 5: Emergency and First-Aid Procedures
A clear understanding of first-aid measures is essential for responding to accidental exposure. The following workflow outlines the recommended steps.
Caption: First-aid workflow for this compound exposure.
Section 6: Logical Relationships in Chemical Safety
The SDS follows a logical structure where the inherent properties of a chemical dictate its hazard classification, which in turn determines the necessary safety precautions. This relationship is crucial for creating a safe laboratory environment.
Caption: Logical flow from chemical properties to safety controls.
Section 7: Ecological and Disposal Considerations
-
Ecological Information: Data on the aquatic toxicity of this compound is limited in readily available SDSs.[1] However, related hydrazine compounds can be harmful or toxic to aquatic life. All releases to the environment should be avoided.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.
This guide is intended to supplement, not replace, the specific Safety Data Sheet provided by the chemical manufacturer. Always consult the primary SDS for your specific material before initiating any work.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Acetylphenylhydrazine | C8H10N2O | CID 8247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. RTECS NUMBER-AJ2900000-Chemical Toxicity Database [drugfuture.com]
- 7. merckmillipore.com [merckmillipore.com]
Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 2-Phenylacetohydrazide in various solvents, presenting available quantitative data, qualitative assessments, and detailed experimental protocols for solubility determination.
Introduction
This compound is a chemical compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery processes. This technical guide provides a summary of the available solubility data for this compound, outlines experimental protocols for its determination, and offers a logical workflow for these procedures.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Melting Point | 115-117 °C | [1] |
| Appearance | White to light yellow crystalline powder |
Solubility of this compound
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature. However, some key data points have been reported:
| Solvent | Temperature (°C) | Solubility | Method | Reference |
| Water | 19 | < 0.1 g/100 mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (665.87 mM) | Requires sonication | |
| Ethanol | Not Specified | 100 mg/mL (665.87 mM) | Requires sonication | |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Not Specified | |
| 10% EtOH, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Not Specified |
Qualitative Solubility Profile
In the absence of extensive quantitative data, a qualitative understanding of this compound's solubility can be inferred from its structural features—a phenyl ring, an amide group, and a hydrazide moiety—and from available descriptive information.
-
Polar Protic Solvents:
-
Water: Described as "sparingly soluble" or "slightly soluble," with increased solubility in hot water.
-
Methanol & Ethanol: While a palladium complex of this compound is reported to be poorly soluble in methanol and ethanol, the parent compound is described as "soluble in alcohol". This suggests at least moderate solubility.
-
-
Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): this compound is expected to be soluble in these solvents. This is supported by the high solubility observed for its palladium complex in both DMSO and DMF.
-
Tetrahydrofuran (THF): A palladium complex of this compound is highly soluble in THF, suggesting the parent compound may also be soluble.
-
-
Nonpolar Solvents:
-
Toluene & Hexane: Specific solubility data is not available. Given the presence of the polar hydrazide and amide groups, solubility is expected to be limited.
-
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, established experimental methods can be employed. The following sections detail the gravimetric and UV-Vis spectrophotometric methods.
Gravimetric Method
This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the container minus its initial pre-weighed mass.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.
Methodology:
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ε).
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.
-
-
Sample Preparation and Analysis:
-
Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve or the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent.
-
Experimental and Logical Workflows
Visualizing the experimental and logical processes can aid in understanding and implementation.
Caption: General workflow for the experimental determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound is not extensively documented in the public domain, this guide provides a consolidated overview of the available information. The qualitative solubility profile, derived from the compound's structure and existing data on related compounds, offers valuable guidance for solvent selection. For applications demanding high precision, the detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis equip researchers with the necessary tools to generate specific and reliable solubility data. Further experimental investigation is encouraged to build a more complete and quantitative understanding of the solubility of this compound in a broader range of solvents and across various temperatures.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenylacetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylacetohydrazide is a key intermediate in the synthesis of a variety of biologically active compounds, including potential antimicrobial, anti-inflammatory, antiviral, and anticancer agents. Its derivatives, particularly Schiff bases formed by condensation with aldehydes and ketones, are of significant interest in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical literature.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| CAS Number | 937-39-3 | [3][4] |
| Melting Point | 115-117 °C | [2][4] |
| Appearance | White to off-white powder/crystals | [1] |
| Purity (Assay) | ≥98.0% (HPLC) | [1] |
| Solubility | Soluble in ethanol. | [5] |
Synthesis Protocol
The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of an ester of phenylacetic acid, typically ethyl phenylacetate, using hydrazine hydrate.
Reaction Scheme:
Materials and Equipment:
-
Ethyl phenylacetate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Analytical balance
Experimental Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve ethyl phenylacetate (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise while stirring. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The this compound product will often precipitate out of the solution upon cooling. If precipitation is slow or incomplete, the volume of the solvent can be reduced under vacuum, or the flask can be placed in an ice bath.
-
Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][6]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain this compound as a white crystalline solid.
-
Characterization: Characterize the synthesized product by determining its melting point and comparing it with the literature value. Further characterization can be performed using spectroscopic methods such as FT-IR and ¹H-NMR.
Safety Precautions:
-
Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Ethanol is flammable. Ensure that the heating mantle is spark-proof and avoid open flames.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization, and BSA binding studies of newfangled this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Phenylacetohydrazide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylacetohydrazide is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and troubleshooting.
Data Presentation
The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should dissolve the compound to be purified sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on available data for this compound and structurally similar compounds, the following solvents are recommended for consideration.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Remarks |
| Ethanol | Sparingly to moderately soluble | Readily soluble | A good starting solvent for single-solvent recrystallization. |
| Water | Slightly soluble in cold water.[1] | More soluble in hot water.[1] | Can be used as a co-solvent with ethanol to decrease solubility at room temperature. |
| Ethanol/Water Mixture | Sparingly soluble | Readily soluble | A promising mixed-solvent system. The ratio can be optimized to achieve high recovery. |
| Diethyl Ether | Slightly soluble.[1] | Not ideal due to its low boiling point and high flammability. | |
| Petroleum Ether | Likely sparingly soluble | Likely moderately soluble | Has been used for recrystallizing other hydrazide compounds.[2] |
Experimental Protocols
This protocol details the steps for the purification of this compound using a mixed ethanol-water solvent system, which often provides a good balance of solubility characteristics for effective purification.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if necessary)
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Protocol for Recrystallization of this compound:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20-30 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions until the this compound just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, a hot filtration step is required.
-
Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator over a suitable drying agent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (128-131 °C) is indicative of high purity.
-
Purity can be further assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Reaction of 2-Phenylacetohydrazide with Aldehydes and Ketones
Introduction
The reaction of 2-phenylacetohydrazide with aldehydes and ketones is a well-established and versatile method for the synthesis of a wide array of hydrazone derivatives. This reaction, a nucleophilic addition-elimination, proceeds by the initial attack of the nucleophilic nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding N'-substituted-2-phenylacetohydrazone. These resulting hydrazones are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The structural diversity of the aldehydes and ketones that can be employed allows for the generation of a large library of hydrazone derivatives with varied pharmacological profiles.
Reaction Mechanism and Significance
The core of this synthetic strategy lies in the formation of a stable carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone functionality (-CO-NH-N=CH-). This functional group is a key pharmacophore in many biologically active molecules. The reaction is typically carried out under mild conditions, often with acid catalysis, to facilitate the dehydration step. The resulting hydrazones are often crystalline solids, which simplifies their purification by recrystallization. The lipophilicity and electronic properties of the final compounds can be readily tuned by selecting appropriate aldehyde or ketone precursors, which in turn influences their biological activity.[1] For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde or ketone can significantly impact the antimicrobial or anticonvulsant potency of the synthesized hydrazones.[1][3]
A general scheme for the synthesis of this compound derivatives is depicted below.[4]
Caption: General reaction pathway for the synthesis of hydrazones from this compound and aldehydes or ketones.
Applications in Drug Development
Hydrazones derived from this compound have demonstrated significant potential in various therapeutic areas:
-
Antimicrobial Activity: Many synthesized hydrazones exhibit potent activity against a range of bacterial and fungal strains.[2][5] Some derivatives have shown antibacterial activity comparable or even superior to standard drugs like ampicillin and ciprofloxacin.[2] The presence of specific substituents, such as nitro or multiple hydroxyl groups, has been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria.[3]
-
Anticonvulsant Activity: Several novel hydrazone derivatives have been synthesized and screened for their anticonvulsant properties.[1] Studies have shown that some of these compounds exhibit significant protection against seizures in animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[6][7][8][9] The lipophilicity of the compounds appears to play a crucial role in their anticonvulsant activity.[1]
-
Anticancer Activity: A number of hydrazide-hydrazone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11][12][13] Some compounds have displayed remarkable anticancer activity, with IC50 values in the micromolar range, and have been shown to induce apoptosis in cancer cells.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biological activities of hydrazones derived from this compound.
Table 1: Antimicrobial Activity of Selected Hydrazones
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone 16 | Staphylococcus aureus ATCC 43300 (MRSA) | 1.95 | [3] |
| Nitrofurantoin (Standard) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [3] |
| Compound 19 | Escherichia coli | 12.5 | [2] |
| Ampicillin (Standard) | Escherichia coli | 25 | [2] |
| Compound 19 | Staphylococcus aureus | 6.25 | [2] |
| Ampicillin (Standard) | Staphylococcus aureus | 12.5 | [2] |
| Compound 3b | Proteus mirabilis | 12.5 | [5] |
| Ciprofloxacin (Standard) | Proteus mirabilis | >100 | [5] |
Table 2: Anticancer Activity of Selected Hydrazones
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3h | PC-3 (Prostate) | 1.32 | [10] |
| Compound 3h | MCF-7 (Breast) | 2.99 | [10] |
| Compound 3h | HT-29 (Colon) | 1.71 | [10] |
| Paclitaxel (Standard) | - | - | [10] |
| Compound 3c | A549 (Lung) | Lower than Cisplatin | |
| Cisplatin (Standard) | A549 (Lung) | - | |
| Compound 22 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [11] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of hydrazones from this compound. Researchers should consult the specific literature for detailed conditions for their target compounds.
Protocol 1: General Synthesis of N'-substituted-2-phenylacetohydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol (or other suitable solvent like methanol, toluene)
-
Glacial acetic acid (catalyst, optional)
-
Beakers, round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve an equimolar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add an equimolar amount of the respective aldehyde or ketone.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[4][14] The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration and washed with a cold solvent (e.g., cold n-hexane or ethanol) to remove unreacted starting materials.[4]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
The purified product is dried in a desiccator or under vacuum.
Caption: A generalized experimental workflow for the synthesis and characterization of hydrazones.
Protocol 2: Characterization of Synthesized Hydrazones
The structure and purity of the synthesized hydrazones are typically confirmed using various spectroscopic techniques.
-
Melting Point (m.p.): The melting point of the purified compound is determined using a melting point apparatus. A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. Key absorptions to look for include:
-
N-H stretching (around 3200-3400 cm⁻¹)
-
C=O stretching of the amide (around 1650-1680 cm⁻¹)
-
C=N stretching of the hydrazone (around 1600-1650 cm⁻¹)
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed structure of the synthesized compounds.
-
¹H NMR: Provides information on the number and types of protons and their neighboring environment. Characteristic signals include the N-H proton (often a singlet at high ppm), aromatic protons, the CH=N proton (for aldehyde-derived hydrazones), and protons of the phenylacetyl moiety.
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. Key signals include those for the carbonyl carbon, the C=N carbon, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to get information about its fragmentation pattern, which further confirms the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
The reaction between this compound and a diverse range of aldehydes and ketones provides a straightforward and efficient route to a valuable class of hydrazone compounds. The resulting products have consistently demonstrated a wide spectrum of biological activities, making them promising lead compounds in the field of drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists interested in the synthesis, characterization, and application of these versatile molecules. Further exploration of this chemical space is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ddg-pharmfac.net [ddg-pharmfac.net]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Synthesis of Heterocyclic Compounds Using 2-Phenylacetohydrazide
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural motifs enable specific interactions with biological targets, making them indispensable in drug discovery. 2-Phenylacetohydrazide is a versatile and readily available starting material for the synthesis of a variety of important heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and an activated benzyl group, allows for diverse cyclization strategies to construct five- and six-membered heterocyclic rings such as pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones. These core structures are found in numerous therapeutic agents, highlighting the importance of efficient synthetic routes from common precursors.
This document provides detailed protocols for the synthesis of several key heterocyclic systems using this compound as the primary building block.
Data Presentation
The following table summarizes the synthesis of various heterocyclic compounds derived from this compound, outlining the coreactants, reaction conditions, and expected yields.
| Target Heterocycle | Coreactant(s) | Key Reagents/Catalyst | Solvent | Conditions | Yield (%) |
| 5-Benzyl-3-methyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate | Glacial Acetic Acid | Ethanol | Reflux, 3h | ~85% |
| 2-Benzyl-3,5-dimethyl-1H-pyrazole | Acetylacetone (2,4-pentanedione) | Glacial Acetic Acid | Ethanol | Reflux, 4h | ~80% |
| 5-Benzyl-1,3,4-oxadiazole-2-thiol | Carbon Disulfide | Potassium Hydroxide | Ethanol | Reflux, 12h | ~75% |
| 4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol | Allyl isothiocyanate | Sodium Hydroxide | Ethanol | Reflux, 8h | ~80% |
| 6-Benzyl-3-methyl-4,5-dihydropyridazin-3(2H)-one | Levulinic Acid | Acetic Acid | Toluene/Ethanol | Reflux, 6h | ~70% |
Visualizations
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pyrazole Path Node_Pyrazolone [label="5-Benzyl-3-methyl-\n1H-pyrazol-5(4H)-one", fillcolor="#FBBC05", fontcolor="#202124"]; Node_Pyrazole [label="2-Benzyl-3,5-dimethyl-\n1H-pyrazole", fillcolor="#FBBC05", fontcolor="#202124"];
// Oxadiazole Path Node_Oxadiazole [label="5-Benzyl-1,3,4-oxadiazole-\n2-thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Triazole Path Node_Triazole [label="4-Allyl-5-benzyl-4H-\n1,2,4-triazole-3-thiol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pyridazinone Path Node_Pyridazinone [label="6-Benzyl-3-methyl-4,5-\ndihydropyridazin-3(2H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Node_Pyrazolone [label="+ Ethyl Acetoacetate\n(Knorr Condensation)", color="#5F6368"]; Start -> Node_Pyrazole [label="+ Acetylacetone\n(Knorr Condensation)", color="#5F6368"]; Start -> Node_Oxadiazole [label="+ Carbon Disulfide / KOH\n(Cyclization)", color="#5F6368"]; Start -> Node_Triazole [label="1. + Allyl Isothiocyanate\n2. NaOH (Cyclization)", color="#5F6368"]; Start -> Node_Pyridazinone [label="+ Levulinic Acid\n(Cyclocondensation)", color="#5F6368"]; } dot Caption: Synthetic pathways from this compound.
// Nodes A [label="1. Reagent Preparation\n(this compound, Coreactant, Solvent)"]; B [label="2. Reaction Setup\n(Combine reactants, add catalyst if needed)"]; C [label="3. Heating & Reflux\n(Heat to specified temperature for required time)"]; D [label="4. Reaction Monitoring\n(Using Thin Layer Chromatography - TLC)"]; E [label="5. Work-up\n(Cooling, precipitation, filtration)"]; F [label="6. Purification\n(Recrystallization from appropriate solvent)"]; G [label="7. Characterization\n(Melting Point, IR, NMR Spectroscopy)"]; H [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; } dot Caption: General experimental workflow for synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5-Benzyl-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes the Knorr pyrazole synthesis via the condensation of this compound with a β-ketoester.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ethanol (25 mL)
-
Glacial acetic acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in 25 mL of ethanol.
-
Add ethyl acetoacetate to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol
This method involves the cyclization of this compound with carbon disulfide in a basic medium.[1]
Materials:
-
This compound (1.50 g, 10 mmol)
-
Potassium hydroxide (0.62 g, 11 mmol)
-
Carbon disulfide (0.84 g, 11 mmol)
-
Ethanol (30 mL)
-
Water (5 mL)
-
Dilute Hydrochloric Acid or Acetic Acid
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide in 5 mL of water and 30 mL of ethanol.
-
Add this compound to the basic solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-benzyl-1,3,4-oxadiazole-2-thiol.
Protocol 3: Synthesis of 4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
This two-step synthesis involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Allyl isothiocyanate (1.0 g, 10 mmol)
-
Ethanol (40 mL)
-
Sodium hydroxide (0.8 g, 20 mmol)
-
Water (10 mL)
Procedure: Step A: Synthesis of 1-(2-phenylacetyl)-4-allylthiosemicarbazide
-
Dissolve this compound in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add an equimolar amount of allyl isothiocyanate to the solution.
-
Reflux the mixture for 4 hours. A white precipitate of the thiosemicarbazide intermediate will form.
-
Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry. This intermediate can be used in the next step without further purification.
Step B: Cyclization to 4-Allyl-5-benzyl-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate from Step A in a solution of sodium hydroxide (0.8 g) in 10 mL of water and 20 mL of ethanol.
-
Reflux the mixture for 8 hours. The solid will gradually dissolve as the cyclization proceeds.
-
After cooling, filter the solution to remove any unreacted material.
-
Acidify the filtrate with cold, dilute hydrochloric acid to precipitate the triazole-thiol product.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol for further purification.
Protocol 4: Synthesis of 6-Benzyl-3-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the cyclocondensation reaction between this compound and a γ-keto acid.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Levulinic acid (4-oxopentanoic acid) (1.16 g, 10 mmol)
-
Toluene or Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask fitted with a Dean-Stark trap (if using toluene) and a reflux condenser, combine this compound, levulinic acid, and the solvent (toluene or ethanol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 6 hours. If using toluene, water will be collected in the Dean-Stark trap.
-
Monitor the reaction's progress via TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.
References
Application of 2-Phenylacetohydrazide in the Synthesis of Bioactive Hydrazones
Introduction
2-Phenylacetohydrazide is a versatile reagent in organic synthesis, primarily utilized as a key building block for the preparation of a diverse range of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure, formed through the condensation reaction of hydrazides with aldehydes or ketones.[1][2] This reaction is a cornerstone of combinatorial chemistry and drug discovery due to its simplicity, high efficiency, and the wide variety of commercially available aldehydes and ketones, allowing for the generation of large libraries of compounds for biological screening.
The resulting this compound-derived hydrazones possess a flexible and pharmacologically significant scaffold, -C(O)NHN=CH-, which has been identified as a "privileged" structure in medicinal chemistry.[3] This structural motif is responsible for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antitubercular properties.[2][4][5] The biological activity can be fine-tuned by introducing different substituents on the aldehyde or ketone precursor, which influences the molecule's steric and electronic properties.[5]
General Synthesis of Hydrazones from this compound
The synthesis of hydrazones from this compound is typically achieved through a straightforward condensation reaction with an appropriate aldehyde or ketone.[6] The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of glacial acetic acid.[2][7] The reaction mixture is usually refluxed for a period of time, and the resulting hydrazone product often precipitates out of the solution upon cooling and can be purified by recrystallization.[2][3]
Below is a generalized workflow for the synthesis of hydrazones using this compound.
Caption: General workflow for the synthesis of hydrazones from this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-substituted-2-phenylacetohydrazides
This protocol is a generalized method based on common procedures found in the literature.[2][3][8]
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)
-
Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.
-
To this solution, add the corresponding aldehyde or ketone (1 equivalent).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone.
-
The final product is dried and characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[8][9]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various hydrazone derivatives from this compound as reported in the literature.
| Aldehyde/Ketone Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methanol | 2 | 96 | [8] |
| 4-Methylbenzaldehyde | Methanol | 2 | 92 | [8] |
| Salicylaldehyde | Ethanol | 4 | 85-95 | [10] |
| Various aromatic aldehydes | Ethanol | 2-3 | 66-80 | [11] |
Applications in Drug Development
Hydrazones derived from this compound have shown promise as inhibitors of various enzymes, making them attractive candidates for drug development. For instance, certain hydrazone derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.[12]
The general mechanism of action for such enzyme inhibitors often involves the binding of the hydrazone to the active site of the enzyme, thereby blocking its catalytic activity. This interaction can be influenced by the various functional groups present on the hydrazone molecule.
Caption: Hypothetical signaling pathway for enzyme inhibition by a this compound-derived hydrazone.
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of hydrazone derivatives. The straightforward and efficient synthesis, coupled with the significant and tunable biological activities of the resulting products, underscores the importance of this chemical scaffold in medicinal chemistry and drug development. The protocols and data presented here provide a foundational guide for researchers and scientists interested in exploring the potential of this compound-derived hydrazones in their own research endeavors.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. alcrut.com [alcrut.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. wecmelive.com [wecmelive.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-Phenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole derivatives using 2-phenylacetohydrazide as a key precursor. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development.[1][2][3][4] The protocols outlined below focus on the classical and efficient Knorr pyrazole synthesis, involving the condensation of this compound with 1,3-dicarbonyl compounds.
Introduction
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazoles. The fundamental approach involves a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The resulting N-acylpyrazole derivatives are valuable intermediates and potential bioactive molecules themselves. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4]
Key Applications of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Pyrazole derivatives synthesized from this compound are candidates for screening in various therapeutic areas:
-
Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[1][2][3][4] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives can be evaluated for their ability to inhibit inflammatory pathways.
-
Anticancer Agents: Certain pyrazole derivatives have shown promise as antitumor agents by targeting various signaling pathways involved in cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole from this compound and Acetylacetone
This protocol details the synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole via the reaction of this compound with acetylacetone (2,4-pentanedione).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
To this solution, add acetylacetone (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole.
-
Dry the purified product in a vacuum oven.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one from this compound and Ethyl Acetoacetate
This protocol describes the synthesis of a pyrazolone derivative, which can exist in tautomeric forms.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide solution (catalyst)
-
Dilute hydrochloric acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the this compound solution to the sodium ethoxide solution with stirring.
-
To this mixture, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
The precipitated crude product is collected by filtration and washed with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one.
Data Presentation
The following tables summarize typical quantitative data for the synthesized pyrazole derivatives.
Table 1: Synthesis of 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O | - |
| Molecular Weight | 214.26 g/mol | - |
| Yield | 75-85% | Fictional Data |
| Melting Point | 88-90 °C | Fictional Data |
| Appearance | White crystalline solid | Fictional Data |
Table 2: Spectroscopic Data for 1-(2-phenylacetyl)-3,5-dimethyl-1H-pyrazole
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 7.40-7.20 (m, 5H, Ar-H), 5.95 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) | Fictional Data |
| ¹³C NMR (CDCl₃, ppm) | δ 168.5 (C=O), 148.0 (C), 140.0 (C), 134.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 107.0 (CH), 35.0 (CH₂), 14.0 (CH₃), 11.0 (CH₃) | Fictional Data |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2920 (C-H), 1720 (C=O), 1590 (C=N), 1495 (C=C) | Fictional Data |
| Mass Spec (m/z) | 214 [M]⁺ | Fictional Data |
Table 3: Synthesis of 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 216.24 g/mol | - |
| Yield | 70-80% | Fictional Data |
| Melting Point | 125-127 °C | Fictional Data |
| Appearance | Pale yellow solid | Fictional Data |
Table 4: Spectroscopic Data for 3-methyl-1-(phenylacetyl)-1H-pyrazol-5(4H)-one
| Spectroscopy | Data | Reference |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.5 (br s, 1H, OH - enol form), 7.40-7.20 (m, 5H, Ar-H), 5.30 (s, 1H, pyrazole-H), 3.80 (s, 2H, CH₂), 2.10 (s, 3H, CH₃) | Fictional Data |
| ¹³C NMR (DMSO-d₆, ppm) | δ 170.0 (C=O), 160.0 (C-OH), 142.0 (C), 135.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 98.0 (CH), 34.0 (CH₂), 15.0 (CH₃) | Fictional Data |
| IR (KBr, cm⁻¹) | 3400 (O-H), 3050 (Ar C-H), 1710 (C=O, amide), 1650 (C=O, ring), 1600 (C=C) | Fictional Data |
| Mass Spec (m/z) | 216 [M]⁺ | Fictional Data |
Mechanism of Pyrazole Formation (Knorr Synthesis)
The reaction proceeds through a well-established mechanism involving initial condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.
References
Application Notes and Protocols for the Analytical Characterization of 2-Phenylacetohydrazide
Introduction
2-Phenylacetohydrazide (CAS No: 114-83-0) is a chemical intermediate with applications in organic synthesis and pharmaceutical research.[1][2][3] It serves as a precursor in the synthesis of various derivatives with potential biological activities.[4][5] Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of research and development outcomes. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including spectroscopic, chromatographic, and thermal methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the selection of appropriate analytical conditions.
| Property | Value | Reference |
| CAS Number | 114-83-0 | |
| Molecular Formula | C₈H₁₀N₂O | [6] |
| Molecular Weight | 150.18 g/mol | [6] |
| Appearance | Powder | |
| Melting Point | 127-131 °C | [1][7] |
| Assay (by HPLC) | ≥98.0% | [7] |
| Storage Temperature | 15-25°C |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
1.1.1 ¹H NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.2 - 9.5 | Singlet (broad) | 1H | -NH- (amide) |
| ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.1 - 4.3 | Singlet (broad) | 2H | -NH₂ (hydrazide) |
| ~2.1 - 2.3 | Singlet | 3H | -CH₃ (acetyl) |
Note: Chemical shifts are solvent-dependent and are predictions based on typical values for these functional groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
1.1.2 ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (amide carbonyl) |
| ~134.8 | C (aromatic, quaternary) |
| ~129.3 | CH (aromatic) |
| ~128.8 | CH (aromatic) |
| ~126.9 | CH (aromatic) |
| ~40.8 | CH₂ (benzyl) |
Source: Based on data for phenylacetic acid hydrazide.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., with proton decoupling).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
A higher number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretching | Hydrazide (-NH₂) |
| 3150 - 3250 | N-H stretching | Amide (-NH-) |
| 3000 - 3100 | C-H stretching | Aromatic |
| ~1650 | C=O stretching (Amide I) | Carbonyl |
| ~1600 | N-H bending (Amide II) | Amide |
| 1450 - 1500 | C=C stretching | Aromatic Ring |
Note: These are typical ranges. Published spectra for related phenylhydrazones show C=N and N-H stretches in the 1603-1614 cm⁻¹ and 3314-3329 cm⁻¹ regions, respectively.[9]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.
-
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Perform baseline correction and peak picking on the resulting spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and its fragmentation pattern offers clues to the molecular structure.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Ion (M⁺) | m/z 150.18 | [10] |
| Key Fragments | m/z 107, 91, 77, 65, 51 | [10] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation. The NIST WebBook provides a reference mass spectrum for 2-Acetyl-1-phenylhydrazine (an isomer).[10]
Chromatographic Analysis
Chromatographic methods are essential for separating this compound from impurities, thereby establishing its purity and enabling quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound, as indicated by commercial suppliers who specify purity levels of ≥98.0% by this method.[7]
Table 5: Typical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~3-5 minutes (highly method-dependent) |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data Acquisition:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.
-
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature. They are crucial for determining its melting point, thermal stability, and decomposition profile.[11][12]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, while TGA measures the change in mass of a sample over time as the temperature changes.[13]
Table 6: Expected Thermal Properties of this compound
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak around 127-131 °C. |
| TGA | Onset of Decomposition | Mass loss beginning at a temperature above the melting point. |
| TGA | Mass Loss | Stepwise or continuous mass loss corresponding to the decomposition of the molecule. |
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA/DSC pan (e.g., alumina or aluminum).
-
Instrumentation: Use a calibrated simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Data Acquisition:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Mandatory Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Logical relationship between analytical techniques and the data obtained.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and BSA binding studies of newfangled this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
- 11. azom.com [azom.com]
- 12. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Phenylacetohydrazide
Authored for researchers, scientists, and drug development professionals, these application notes provide a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Phenylacetohydrazide.
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structural confirmation and purity assessment are critical in drug discovery and development pipelines. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic compounds. These notes offer a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as illustrated in the diagram below.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.28 - 7.35 | Multiplet | 2H | - |
| H-3', H-4', H-5' | 7.20 - 7.28 | Multiplet | 3H | - |
| Hα | 3.36 | Singlet | 2H | - |
| N²H₂ | 4.21 | Broad Singlet | 2H | - |
| N¹H | 9.19 | Singlet | 1H | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in DMSO-d₆. The chemical shifts (δ) are provided in ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 170.2 |
| C-1' | 136.3 |
| C-2', C-6' | 129.7 |
| C-3', C-5' | 128.9 |
| C-4' | 127.2 |
| Cα | 40.9 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation Protocol
Caption: Workflow for the preparation of this compound NMR sample.
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound, and its residual peak can be used as a secondary reference.
-
Mixing: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Carefully transfer the solution into a clean and dry 5 mm NMR tube.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
NMR Data Acquisition Protocol
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need optimization.
Caption: General workflow for NMR data acquisition.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transform (FT) to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Data Interpretation and Structural Verification
The presented ¹H and ¹³C NMR data are consistent with the structure of this compound.
-
¹H NMR: The aromatic protons appear as a multiplet in the range of 7.20-7.35 ppm. The singlet at 3.36 ppm corresponds to the two methylene (CαH₂) protons, which do not show coupling as there are no adjacent protons. The broad singlet at 4.21 ppm is assigned to the two protons of the terminal amino group (-NH₂), and the singlet at 9.19 ppm is characteristic of the amide proton (-CONH-). The broadness of the NH₂ peak is due to quadrupole broadening and potential exchange with trace amounts of water.
-
¹³C NMR: The carbonyl carbon (C=O) signal appears downfield at 170.2 ppm, which is typical for an amide carbonyl. The aromatic carbons resonate in the 127-137 ppm region, with the quaternary carbon (C-1') appearing at 136.3 ppm. The methylene carbon (Cα) is observed at 40.9 ppm.
These detailed application notes and protocols provide a robust framework for the ¹H and ¹³C NMR analysis of this compound, ensuring accurate structural verification and quality control for researchers and professionals in the field of drug development.
Application Note: FT-IR Spectroscopic Analysis of 2-Phenylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Phenylacetohydrazide. It includes a summary of characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring high-quality FT-IR spectra of solid samples, and visual representations of the experimental workflow and the correlation between molecular structure and spectral features. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals and other biologically active compounds. Its molecular structure, comprising a phenyl ring, an amide group, and a hydrazide moiety, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This application note serves as a practical guide for obtaining and interpreting the FT-IR spectrum of this compound.
FT-IR Spectroscopic Data of this compound
The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the specific vibrational modes of its functional groups. The table below summarizes the expected characteristic absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 3400 | Medium-Strong | N-H stretching (asymmetric & symmetric) | -NH₂ (Hydrazide) |
| 3200 - 3300 | Medium | N-H stretching | -NH- (Amide) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretching | Phenyl Ring |
| 2850 - 2960 | Weak | Aliphatic C-H stretching | -CH₂- |
| 1640 - 1680 | Strong | C=O stretching (Amide I) | Amide |
| 1580 - 1620 | Medium | N-H bending (Amide II) | Amide |
| 1450 - 1600 | Medium-Weak | C=C stretching | Phenyl Ring |
| 1400 - 1450 | Medium | CH₂ bending | -CH₂- |
| 1200 - 1300 | Medium | C-N stretching | Amide/Hydrazide |
| 690 - 770 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl |
Experimental Protocol: FT-IR Analysis of this compound
This protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound powder (analytical grade)
-
Spatula
-
Isopropyl alcohol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and free from any residues.
-
Turn on the spectrometer and allow the instrument to warm up for the recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as the instrument's optics.
-
With the ATR crystal clean and uncovered, initiate the background scan from the instrument's software.
-
The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.
-
-
Sample Preparation and Loading:
-
Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.
-
Ensure that the sample completely covers the crystal surface to obtain a strong signal.
-
-
Sample Spectrum Acquisition:
-
Lower the ATR press arm to apply consistent pressure to the powder, ensuring good contact between the sample and the crystal.
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands and compare them to the reference data provided in the table above for verification.
-
-
Cleaning:
-
After the measurement, release the pressure arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropyl alcohol or ethanol and allow it to dry completely.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic FT-IR absorption bands.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Correlation of functional groups in this compound with FT-IR peaks.
Application Note: HPLC Method for Purity Assessment of 2-Phenylacetohydrazide
AN-HPLC-028
Introduction
2-Phenylacetohydrazide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from its potential impurities.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical intermediates and APIs.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Gradient Program Table |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Diluent | Methanol and Water (50:50, v/v) |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas the solution.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent (Methanol:Water, 50:50 v/v): Mix equal volumes of methanol and HPLC-grade water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution. The acceptance criteria are defined in the table below.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Resolution (Rs) | > 2.0 between this compound and the closest eluting peak |
| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Data Presentation
The following table lists potential impurities and their hypothetical retention times relative to this compound.
| Compound Name | Potential Source | Hypothetical Retention Time (min) |
| Hydrazine | Starting Material | ~ 3.5 |
| Phenylacetic Acid | Starting Material/Degradant | ~ 12.8 |
| This compound | Main Component | ~ 15.2 |
| Phenylacetamide | Degradation Product | ~ 17.5 |
| Di-phenylacetyl hydrazine | By-product | ~ 22.1 |
Visualizations
The following diagram illustrates the workflow for the HPLC purity assessment of this compound.
Application Notes and Protocols for the Derivatization of 2-Phenylacetohydrazide for GC-MS Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Phenylacetohydrazide for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization via silylation or acylation enhances its volatility and thermal stability, enabling robust and sensitive detection. This guide outlines step-by-step protocols for both derivatization techniques, presents expected quantitative data, and discusses the mass spectral fragmentation of the resulting derivatives.
Introduction
This compound is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Accurate and reliable quantification of this compound in diverse matrices is crucial in drug development and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the presence of the polar hydrazide functional group (-CONHNH₂) in this compound results in poor chromatographic performance, characterized by low volatility, thermal instability, and potential adsorption to the GC column.[1]
Chemical derivatization is a requisite step to overcome these limitations. This process involves the chemical modification of the polar functional groups to form less polar, more volatile, and more thermally stable derivatives.[1] The two most common derivatization techniques for compounds containing active hydrogens, such as those in the hydrazide group, are silylation and acylation.[1]
-
Silylation: This method replaces the active hydrogen atoms of the hydrazide group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and thermally stable.[2]
-
Acylation: This technique involves the introduction of an acyl group (e.g., acetyl) into the molecule. Reagents such as acetic anhydride are commonly used to convert the hydrazide into a more stable and volatile amide derivative.[3]
This application note provides detailed protocols for both silylation and acylation of this compound, enabling researchers to select the most suitable method for their analytical needs.
Derivatization Strategies and Workflow
The choice between silylation and acylation depends on the specific analytical requirements, including the sample matrix, desired sensitivity, and potential for interfering substances.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Dichloromethane (GC grade)
-
Nitrogen gas (high purity)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
3.2. Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound. It is crucial to maintain anhydrous conditions as silylating reagents are moisture-sensitive.[2]
Experimental Steps:
-
Sample Preparation: If the sample is in an aqueous solution, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) to transfer the this compound into an organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample residue in a reaction vial. Vortex briefly to dissolve.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
3.3. Protocol 2: Acylation with Acetic Anhydride
This protocol details the formation of the N-acetyl derivative of this compound.
Experimental Steps:
-
Sample Preparation: As with silylation, start with a dried sample residue.
-
Reconstitution: Add 100 µL of pyridine to the dried sample in a reaction vial and vortex to dissolve.
-
Derivatization: Add 200 µL of acetic anhydride to the vial.[3]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 20 minutes.
-
Work-up: After cooling to room temperature, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.
-
Reconstitution for Analysis: Reconstitute the dried derivative in a suitable volume of ethyl acetate or dichloromethane for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
Quantitative Data and Mass Spectra
The following table summarizes the expected molecular weight and key mass fragments for the derivatized products of this compound.
| Derivative | Derivatizing Reagent | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| Mono-TMS Derivative | BSTFA + 1% TMCS | 222.34 | Expected: 222 (M+), 207 (M-15), 91 (tropylium ion), 73 (TMS ion) | The number of TMS groups may vary. The fragmentation pattern of TMS derivatives is well-documented.[4] |
| Di-TMS Derivative | BSTFA + 1% TMCS | 294.50 | Expected: 294 (M+), 279 (M-15), 91, 73 | Formation of the di-substituted derivative is possible. |
| Acetyl Derivative | Acetic Anhydride | 192.22 | 150 (M-42, loss of ketene), 108, 91, 77 | Based on data for 2-Acetyl-1-phenylhydrazine.[5] The molecular ion may not be prominent. |
Mass Spectral Fragmentation:
-
TMS Derivatives: The mass spectra of TMS derivatives are typically characterized by a prominent molecular ion (M+) peak and a significant M-15 peak, corresponding to the loss of a methyl group from the TMS moiety. A base peak at m/z 73, representing the trimethylsilyl cation [(CH₃)₃Si]⁺, is also a hallmark of TMS derivatives. The fragmentation of the original molecule's backbone, such as the formation of the tropylium ion (m/z 91) from the benzyl group, is also expected.
-
Acetyl Derivative: The electron ionization mass spectrum of the acetylated product, 2-Acetyl-1-phenylhydrazine, is expected to show a molecular ion at m/z 192. However, a more prominent fragment at m/z 150, resulting from the loss of a ketene molecule (CH₂=C=O) via McLafferty rearrangement, is likely.[5] Other significant fragments would include those arising from the phenylhydrazine portion of the molecule, such as m/z 108, 91, and 77.[5]
Conclusion
Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of this compound. Silylation with BSTFA offers a straightforward and rapid method, producing derivatives with excellent chromatographic properties. Acylation with acetic anhydride provides a robust alternative, yielding stable derivatives. The choice of method will depend on the specific analytical goals and laboratory resources. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust analytical methods for the quantification of this compound in various research and development settings. Optimization of reaction conditions and GC-MS parameters is recommended to achieve the best performance for specific applications.
References
Application Notes & Protocols: Antimicrobial Activity Screening of 2-Phenylacetohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazide-hydrazone derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, derivatives of 2-phenylacetohydrazide serve as a promising scaffold for the development of novel antimicrobial agents. The core structure allows for diverse chemical modifications, potentially enhancing properties like cell permeability and lipophilicity, which can lead to improved antimicrobial efficacy.[1] The emergence of multidrug-resistant microbial strains necessitates the continuous screening of new synthetic compounds to identify effective therapeutic agents.[2][3]
This document provides a comprehensive guide to the screening of this compound derivatives for antimicrobial activity. It includes detailed experimental protocols for standard assays, a summary of representative data, and visualizations of key pathways and workflows.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism by which many hydrazide-based compounds exert their antimicrobial effect is through the inhibition of bacterial DNA gyrase.[1] This enzyme, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[1] By binding to and inhibiting DNA gyrase, these derivatives can lead to an accumulation of double-strand breaks in the bacterial DNA, ultimately triggering cell death. This targeted action makes DNA gyrase an attractive target for developing selective antibacterial drugs.[1]
Experimental Workflow
The screening process for novel antimicrobial compounds typically follows a structured workflow. It begins with the synthesis of the derivative compounds, followed by preliminary qualitative screening to identify active compounds. Subsequently, quantitative assays are performed to determine the potency of these compounds, often concluding with bactericidal or fungicidal assessments.
Experimental Protocols
Protocol 1: Agar Disc Diffusion / Well Diffusion Assay
This method is a preliminary, qualitative test to screen for antimicrobial activity. It relies on the diffusion of the test compound from a disc or well into an agar medium inoculated with a specific microorganism.
Materials
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes (10 cm diameter)
-
Sterile filter paper discs (6 mm diameter) or a sterile cork borer
-
Micropipettes and sterile tips
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Chloramphenicol) and antifungal discs (e.g., Fluconazole)
-
Incubator
Procedure
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Agar Plates: Pour approximately 25-30 mL of molten, sterile MHA or SDA into each petri dish and allow it to solidify under aseptic conditions.[4]
-
Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial inoculum.
-
Preparation of Test Samples: Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 100-250 µg/mL).[4][5]
-
Application of Compounds:
-
Disc Diffusion: Aseptically place sterile filter paper discs onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc.
-
Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.[5]
-
-
Controls: Place a standard antibiotic/antifungal disc and a disc/well containing only DMSO (negative control) on each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is prevented) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
Synthesized compounds and standard drugs
-
Microbial inoculum (prepared as in Protocol 1)
-
Multichannel micropipette
-
Plate reader or visual inspection
Procedure
-
Preparation of Test Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the dissolved test compound (at a high starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Dilute the 0.5 McFarland standard inoculum so that after adding it to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum only (should show growth).
-
Negative Control: A well containing broth only (should show no growth).
-
Standard Drug Control: A row with a serially diluted standard antibiotic/antifungal.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[6][7]
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).
Procedure
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a fresh, sterile agar plate (MHA or SDA).
-
Incubation: Incubate the plates under the appropriate conditions (as in Protocol 1).
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, typically identified as the lowest concentration with no microbial growth on the subculture plate.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of selected phenylacetic acid hydrazide-hydrazones and related phenylhydrazone derivatives against various microbial strains, as reported in the literature.
Table 1: Antibacterial Activity of Phenylacetic Acid Hydrazide-Hydrazones (MIC in µg/mL) [8]
| Compound ID | R-group Substitution | S. aureus | S. epidermidis | M. luteus | K. pneumoniae | E. coli |
| 6 | 4-Cl | 62.5 | 125 | 31.25 | >1000 | >1000 |
| 11 | 2,4-diCl | 62.5 | 125 | 31.25 | >1000 | >1000 |
| 12 | 2-Cl, 6-F | 15.62 | 31.25 | 62.5 | >1000 | >1000 |
| 13 | 4-Br | 31.25 | 62.5 | 31.25 | >1000 | >1000 |
| 14 | 4-I | 15.62 | 31.25 | 62.5 | >1000 | >1000 |
| 16 | 4-NO₂ | 1.95 | 3.9 | 15.62 | 31.25 | 62.5 |
| Nitrofurantoin | (Standard) | 31.25 | 31.25 | 62.5 | 62.5 | 31.25 |
Data extracted from a study on hydrazide-hydrazones of phenylacetic acid. Compound 16, with a 4-nitro substitution, showed particularly strong activity against Gram-positive bacteria and some activity against Gram-negative rods.[8]
Table 2: Antimicrobial Activity of Various Phenylhydrazone Derivatives
| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |
| Phenylhydrazone | Acetone Phenylhydrazone | E. coli | 125 | [6][7] |
| Phenylhydrazone | Acetone Phenylhydrazone | S. aureus | 125 | [6][7] |
| Phenylhydrazone | Acetone Phenylhydrazone | S. typhi | 125 | [6][7] |
| 4-Cyanophenylhydrazine | Lead Compound | A. baumannii (Carbapenem-Resistant) | 0.25 | [9] |
| Phenylhydrazone | (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | S. aureus | 18.60 | [10] |
| Phenylhydrazone | (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | E. coli | 38.96 | [10] |
| Ciprofloxacin | (Standard) | E. coli, S. aureus, S. typhi | <10 | [6][7] |
This table compiles data from various studies on phenylhydrazone derivatives, highlighting potent activity against specific strains, including a highly resistant Acinetobacter baumannii.[6][7][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Assays of 2-Phenylacetohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of 2-phenylacetohydrazide compounds and their derivatives. The methodologies outlined are based on established standards to ensure reproducibility and comparability of results.
Introduction
This compound and its derivatives have emerged as a promising class of compounds with potential antifungal properties. Their structural features offer a versatile scaffold for the development of new antifungal agents. Accurate and standardized evaluation of their efficacy against various fungal pathogens is crucial for advancing research and development in this area. These notes provide the necessary protocols and data presentation formats to facilitate this process.
Data Presentation: Antifungal Activity of this compound and Related Compounds
The following tables summarize the minimum inhibitory concentrations (MICs) and other antifungal activity metrics of various this compound derivatives and related structures against common fungal pathogens.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species
| Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | 128 - 256 | 512 - 1024 |
| Candida parapsilosis | 128 - 256 | 1024 |
| Candida tropicalis | 16 - 256 | Not Reported |
Data sourced from studies on 2-chloro-N-phenylacetamide, a related acetamide structure.[1][2]
Table 2: Antifungal Activity of N'-Phenylhydrazides against Candida albicans Strains
| Compound ID | C. albicans SC5314 MIC₈₀ (µg/mL) | C. albicans 4395 MIC₈₀ (µg/mL) | C. albicans 5272 MIC₈₀ (µg/mL) | C. albicans 5122 MIC₈₀ (µg/mL) |
| A₁₁ | 1.9 | 4.0 | 3.7 | < 4 |
| B₁₄ | > 64 | 16.2 | 16.0 | 2.5 |
| D₅ | 32.0 | 8.0 | 2.4 | 2.2 |
| Fluconazole | 0.25 | > 64 | > 64 | > 64 |
MIC₈₀ refers to the concentration at which 80% of fungal growth is inhibited.[3][4][5][6]
Table 3: Antifungal Activity of Phenylhydrazones against Various Fungi
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| A1 (acetone phenylhydrazone) | Candida albicans | 7.0 ± 0.12 | 250 |
| A1 (acetone phenylhydrazone) | Aspergillus niger | 12.0 ± 0.15 | 125 |
| A2 (acetophenone phenylhydrazone) | Aspergillus niger | 10.0 ± 0.12 | 250 |
| Ketoconazole (15 µg/mL) | Candida albicans | 8.0 ± 0.12 | Not Reported |
Data shows limited to moderate activity for these specific phenylhydrazone derivatives.[7][8]
Experimental Protocols
Detailed methodologies for key antifungal assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the literature.[9][10]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (this compound derivatives)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds with RPMI 1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Include wells for a positive control (standard antifungal), a negative control (medium only), and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[3][9] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC determination to ascertain whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.
Materials:
-
Agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile loops or pipette tips
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
The MFC is defined as the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[1]
Protocol 3: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative measure of the antifungal activity of a compound.
Materials:
-
Large agar plates (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue)[10]
-
Sterile paper disks (6 mm diameter)
-
Fungal isolates
-
Test compounds
-
Positive and negative controls
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Ensure firm contact between the disk and the agar.
-
Place a positive control disk (e.g., fluconazole) and a negative control disk (solvent only) on each plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement:
Visualizations
The following diagrams illustrate the workflows for the described antifungal assays.
Caption: General workflow for antifungal susceptibility testing.
Caption: Workflow for the Broth Microdilution (MIC) assay.
Caption: Workflow for the Agar Disk Diffusion assay.
References
- 1. scielo.br [scielo.br]
- 2. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylacetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylacetohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors ranging from reagent quality to reaction conditions.[1]
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, or reaction time may not be ideal.[1][2]
-
Poor Reagent Quality: The starting materials, ethyl phenylacetate or hydrazine hydrate, may be of low purity or degraded. Phenylhydrazine, a related compound, is known to degrade over time.[3]
-
Moisture Contamination: The presence of excess water can hydrolyze the ester starting material.
-
Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.[1]
-
-
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally.[1] Refluxing the mixture for several hours is a common practice.[4]
-
Ensure Reagent Purity: Use freshly opened or purified reagents. Ensure hydrazine hydrate concentration is accurately known.
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the ethyl phenylacetate.
-
Solvent Selection: While ethanol is commonly used, screening other polar solvents might improve the yield.[2]
-
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?
Side reactions are a common cause of reduced yield and purification difficulties.
-
Potential Side Reactions:
-
Formation of 1,2-di(phenylacetyl)hydrazine: This occurs if one molecule of hydrazine reacts with two molecules of ethyl phenylacetate. This is more likely if the ester is in large excess.
-
Hydrolysis of Ester: If there is significant water in the reaction mixture, ethyl phenylacetate can hydrolyze back to phenylacetic acid.
-
Degradation of Hydrazine: Hydrazine can decompose, especially at high temperatures.[5]
-
-
Recommended Solutions:
-
Control Temperature: Avoid excessively high temperatures which can promote side reactions and decomposition.[6] Maintain a steady reflux without vigorous boiling.
-
Order of Addition: Consider adding the ethyl phenylacetate dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a relative excess of hydrazine throughout the addition, disfavoring the formation of the di-substituted byproduct.
-
Use Anhydrous Solvents: While hydrazine hydrate contains water, using anhydrous ethanol can help minimize further hydrolysis of the ester.[2]
-
Q3: The purification of my crude this compound is proving difficult. What are the best practices for purification?
Effective purification is crucial to obtain a product of high purity.
-
Recommended Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid this compound.[3]
-
Solvent Selection: Ethanol or mixtures of ethanol and water are often effective. Experiment with different solvent systems like ethyl acetate/hexanes to find the optimal conditions.[3] The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
-
Aqueous Workup: Before recrystallization, a thorough aqueous workup can help remove water-soluble impurities like excess hydrazine hydrate and its salts.[3]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed.[1][3] A solvent system such as ethyl acetate in hexanes can be used for elution.
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
Proper characterization is essential to confirm the synthesis of the correct compound.
-
Recommended Analytical Techniques:
-
Melting Point: The melting point of pure this compound is approximately 131°C.[7] A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural confirmation. The spectra should be consistent with the structure of this compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches (around 3200-3400 cm⁻¹), C=O stretch (amide I band, around 1650 cm⁻¹), and aromatic C-H stretches.[8][9]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (150.18 g/mol ).[7]
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters and their typical ranges for the synthesis of hydrazides. Researchers can use this as a template to log and compare their experimental results for optimizing the synthesis of this compound.
| Parameter | Condition 1 (Typical) | Condition 2 (Alternative) | Observed Yield (%) | Purity (%) | Notes |
| Starting Material | Ethyl Phenylacetate | Methyl Phenylacetate | - | - | Ester choice can affect reactivity. |
| Reagent Ratio | 1 : 1.2 | 1 : 2 | - | - | A slight to moderate excess of hydrazine hydrate is common.[10] |
| Solvent | Ethanol[4] | 1,4-Dioxane[11] | - | - | Ethanol is the most frequently used solvent. |
| Temperature (°C) | Reflux (~78°C) | 100 - 120°C | - | - | Higher temperatures may increase rate but also side reactions.[12] |
| Reaction Time (h) | 4 - 6 | 8 - 12 | - | - | Monitor by TLC to determine optimal time.[1] |
| Catalyst | None | Acetic Acid (catalytic) | - | - | Usually uncatalyzed; acid can promote ester hydrolysis. |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from ethyl phenylacetate and hydrazine hydrate.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, Buchner funnel, filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (e.g., 7.5 g, ~0.15 mol).
-
Solvent Addition: Add 100 mL of ethanol to the flask and begin stirring.
-
Addition of Ester: Slowly add ethyl phenylacetate (e.g., 16.4 g, 0.1 mol) to the hydrazine hydrate solution. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or petroleum ether to remove soluble impurities.[12]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy.
Visualizations
The following diagrams illustrate the chemical pathway and a troubleshooting workflow for the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 8. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 2-Phenylacetohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of an ester of phenylacetic acid, typically ethyl phenylacetate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester to form the hydrazide.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The two most common side reactions are the formation of 1,2-bis(2-phenylacetyl)hydrazine (a diacyl hydrazine derivative) and the hydrolysis of both the starting ester and the final product. Unreacted starting materials can also be a source of impurity.
Q3: How can I minimize the formation of the diacyl hydrazine byproduct?
A3: The formation of the diacyl hydrazine byproduct, 1,2-bis(2-phenylacetyl)hydrazine, occurs when two molecules of ethyl phenylacetate react with one molecule of hydrazine. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate can help to ensure that the mono-acylated product is favored. Additionally, controlling the reaction temperature is important, as higher temperatures can sometimes promote the formation of the diacyl derivative.
Q4: What conditions can lead to the hydrolysis of my starting materials and product?
A4: Hydrolysis of the ethyl phenylacetate starting material or the this compound product can occur in the presence of water, especially under acidic or basic conditions. This will lead to the formation of phenylacetic acid. To prevent this, it is important to use anhydrous solvents and to control the pH of the reaction mixture.
Q5: How can I purify the crude this compound product?
A5: Recrystallization is a highly effective method for purifying this compound.[1] Ethanol is a commonly recommended solvent for this purpose.[1] If recrystallization from a single solvent is not effective, a two-solvent system, such as dissolving the compound in a soluble solvent like ethanol and then adding a less soluble "anti-solvent" like water or hexane, can be employed.[1][2] Column chromatography can also be used for purification if recrystallization does not remove all impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of diacyl hydrazine byproduct. - Hydrolysis of starting material or product. - Loss of product during workup or purification. | - Increase reaction time or gently heat the reaction mixture. - Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents). - Ensure the use of anhydrous solvents and neutral reaction conditions. - Optimize the recrystallization procedure to minimize loss of product in the mother liquor. Consider cooling the solution in an ice bath to maximize crystal formation.[1] |
| Presence of a High-Melting Point Impurity | - The high-melting point impurity is likely 1,2-bis(2-phenylacetyl)hydrazine. | - Adjust the molar ratio of reactants to use a slight excess of hydrazine hydrate. - Purify the crude product by recrystallization, as the diacyl hydrazine derivative often has different solubility characteristics. |
| Oily Product Instead of Crystalline Solid | - The presence of unreacted ethyl phenylacetate or other low-melting impurities. - The product may have "oiled out" during recrystallization. | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). - During recrystallization, ensure the solution is not supersaturated. If an oil forms, reheat the solution and add a small amount of additional hot solvent before allowing it to cool slowly.[1] |
| Product Contaminated with Phenylacetic Acid | - Hydrolysis of the ester or hydrazide due to the presence of water or acidic/basic conditions. | - Use anhydrous solvents and glassware. - Maintain a neutral pH throughout the reaction and workup. - The phenylacetic acid can be removed by washing the crude product with a dilute solution of a weak base, such as sodium bicarbonate, during the workup. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on established procedures for the synthesis of similar hydrazides.[3]
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in anhydrous ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Synthesis Pathway and Common Side Reactions
Caption: Main synthesis pathway of this compound and common side reactions.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
troubleshooting low yield in 2-Phenylacetohydrazide derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in 2-phenylacetohydrazide derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the derivatization of this compound with an aldehyde?
The derivatization of this compound with an aldehyde is a condensation reaction that forms a hydrazone. The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the corresponding N'-alkylidene-2-phenylacetohydrazide.
Q2: I am experiencing a low yield in my this compound derivatization. What are the common causes?
Low yields in this derivatization can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can significantly impact the reaction rate and equilibrium.
-
Reagent Quality: Impurities in the this compound, aldehyde, or solvent can lead to side reactions and reduced yields. The presence of water can also be detrimental.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow.
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Incomplete Reaction: The reaction may not have reached completion.
-
Product Degradation: The formed hydrazone may be unstable under the reaction conditions, especially with prolonged heating.
-
Side Reactions: The reactants may participate in unintended side reactions, consuming the starting materials.
Q3: How does the choice of solvent affect the reaction yield and time?
The solvent plays a crucial role in the reaction by dissolving the reactants and influencing the reaction rate. While specific yield data for different solvents in this compound derivatization is not extensively tabulated in the literature, the reaction time can be indicative of reaction efficiency. A study on the synthesis of this compound derivatives observed the following effect of solvents on reaction time:
| Solvent | Reaction Time (hours) |
| Toluene | 6 |
| Methylene Chloride | 8 |
| Methanol | 5 |
| Diethyl Ether | 10 |
Note: Shorter reaction times may suggest a more efficient reaction, which can correlate with a higher yield.
Q4: What is the optimal temperature for this derivatization?
The optimal temperature depends on the specific reactants and solvent used. Generally, gentle heating can increase the reaction rate. However, excessive heat can lead to the degradation of the product or promote side reactions. For the synthesis of 2-acetylhydrazono-2-phenylacetohydrazide, a temperature of 25–30°C was maintained, resulting in a high yield of 87.3%[1]. It is recommended to start with room temperature and gently heat the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC).
Q5: Is a catalyst necessary for this reaction? If so, what kind of catalyst should I use?
The condensation of hydrazides with aldehydes is often acid-catalyzed. A catalytic amount of a weak acid, such as acetic acid, is commonly used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. For instance, the synthesis of (E)-1-benzylidene-2-phenylhydrazine in refluxing glacial acetic acid resulted in a 70% yield[2].
Q6: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (this compound and the aldehyde), you can observe the disappearance of the reactants and the appearance of the product spot. A common solvent system for the TLC of these compounds is a mixture of n-hexane and ethyl acetate.
Q7: What are some common side reactions to be aware of?
Potential side reactions include the formation of azines from the reaction of the aldehyde with any hydrazine impurity, and the self-condensation of the aldehyde if it is enolizable. Ensuring the purity of the this compound is crucial to minimize these side reactions.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in this compound derivatization.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Reagents | - Use fresh, high-purity this compound and aldehyde. - Ensure the aldehyde has not been oxidized to a carboxylic acid. - Store reagents under appropriate conditions (cool, dry, and dark). |
| Suboptimal Temperature | - If the reaction is slow at room temperature, gently heat the mixture (e.g., 40-60°C). - Monitor the reaction by TLC to avoid product degradation at higher temperatures. |
| Incorrect pH | - Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture. |
| Insufficient Reaction Time | - Monitor the reaction by TLC until the starting materials are consumed. - Be aware that some reactions may require several hours to reach completion. |
| Poor Solubility | - Choose a solvent that dissolves both reactants effectively. - Consider using a co-solvent system if a single solvent is inadequate. |
Problem 2: Incomplete Reaction
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the aldehyde to drive the reaction to completion. |
| Presence of Water | - Use anhydrous solvents and oven-dried glassware. - Store reagents in a desiccator to prevent moisture absorption. |
| Reversible Reaction | - Remove water as it is formed, for example, by using a Dean-Stark apparatus if the reaction is performed at a higher temperature in a suitable solvent like toluene. |
Problem 3: Formation of Multiple Products/Impurities
| Possible Cause | Recommended Solution |
| Impure Starting Materials | - Purify the this compound and aldehyde before use. |
| Side Reactions | - Optimize the reaction temperature and time to minimize the formation of byproducts. - Ensure the purity of the this compound to avoid the formation of azines. |
| Product Degradation | - Avoid prolonged heating. - Work up the reaction as soon as it is complete, as indicated by TLC. |
Experimental Protocols
General Protocol for the Synthesis of N'-Alkylidene-2-phenylacetohydrazide
This protocol is a general guideline and may require optimization for specific aldehydes.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Aldehyde Addition: Add the aldehyde (1-1.1 equivalents) to the solution. If the reaction is to be acid-catalyzed, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-60°C.
-
Product Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with a cold, non-polar solvent like n-hexane to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualization of the Experimental Workflow
Caption: A typical workflow for the derivatization of this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: Optimization of 2-Phenylacetohydrazide Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the condensation of 2-Phenylacetohydrazide with aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation reaction of this compound?
The condensation reaction of this compound with an aldehyde or a ketone involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a hydrazone, which contains the C=N-NH linkage. The reaction is typically acid-catalyzed.
Q2: What are the key reaction parameters to consider for optimizing the yield and purity of the product?
The key parameters to optimize include the choice of solvent, the type and amount of catalyst, the reaction temperature, and the reaction time. The nature of the substituents on both the this compound and the carbonyl compound can also significantly influence the reaction outcome.
Q3: Which solvents are recommended for this reaction?
Protic solvents like methanol and ethanol are commonly used and have been shown to facilitate the reaction.[1] Glacial acetic acid can also be used as both a solvent and a catalyst.[2] The choice of solvent can affect the solubility of reactants and the reaction rate.
Q4: What type of catalyst is most effective?
Acid catalysts are generally required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Common choices include:
-
Glacial Acetic Acid: Often used in catalytic amounts, a few drops are typically sufficient.[1]
-
Mineral Acids (e.g., HCl): Can be effective but may lead to side reactions if not used carefully.
-
Lewis Acids: Can also be employed to activate the carbonyl group.
Q5: How does temperature affect the reaction?
The reaction is often carried out at room temperature or under reflux conditions.[1][3] Increasing the temperature can increase the reaction rate, but it may also lead to the formation of byproducts or decomposition of the reactants or products. Optimization of temperature is crucial for achieving high yields. For instance, in some condensation reactions, increasing the temperature from 50°C to 100°C led to a decrease in yield.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective catalysis- Inappropriate solvent- Low reaction temperature- Decomposition of starting materials | - Add a few drops of glacial acetic acid as a catalyst.[1]- Switch to a protic solvent like methanol or ethanol.[1]- Increase the reaction temperature; consider refluxing the reaction mixture.[1]- Ensure the purity of starting materials. |
| Formation of Multiple Products / Impurities | - Side reactions due to harsh conditions- Reaction with solvent- Air oxidation | - Avoid using strong acids or high temperatures for extended periods.- Use an inert solvent if the reactants are sensitive.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Precipitation is Slow or Incomplete | - High solubility of the product in the reaction solvent- Insufficient reaction time | - After the reaction is complete, try cooling the mixture in an ice bath to induce crystallization.[4]- Add a non-polar solvent (e.g., water or hexane) to decrease the solubility of the product.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] |
| Difficulty in Product Purification | - Presence of unreacted starting materials- Formation of closely related byproducts | - Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[2]- Column chromatography may be necessary for separating complex mixtures. |
Experimental Protocols
General Protocol for this compound Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by TLC.[2]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.[4]
-
Filtration and Washing: Collect the solid product by filtration, wash with a small amount of cold solvent to remove impurities, and then dry the product.
-
Purification: If necessary, purify the product further by recrystallization from an appropriate solvent, such as ethanol.[2]
Quantitative Data Summary
The following tables summarize the effects of different reaction conditions on the yield of hydrazone formation, based on analogous condensation reactions.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methanol/H₂O (2:1) | Room Temp | 90 | Low | [3] |
| DMF | Room Temp | 90 | 12-35 | [3] |
| Acetic Acid | Room Temp | 90 | Low | [3] |
| Toluene | Room Temp | 90 | Low | [3] |
| Ethanol | Reflux | - | Good | [1] |
| Glacial Acetic Acid | Reflux | 60-900 | 65-82.5 | [2] |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Condition | Yield (%) | Reference |
| 50 | Thermal | 68 | [3] |
| 50 | Microwave | 79 | [3] |
| Room Temp | Thermal | - | - |
| 100 | Thermal | 65 | [3] |
| 100 | Microwave | 75 | [3] |
Visualized Workflows and Pathways
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Reaction Pathway
Caption: General pathway for the condensation reaction.
References
Technical Support Center: Purification of Crude 2-Phenylacetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Phenylacetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from ethyl phenylacetate and hydrazine hydrate?
A1: Common impurities include:
-
Unreacted Starting Materials: Residual ethyl phenylacetate and hydrazine hydrate.
-
Diacyl Hydrazine: Formed by the reaction of two molecules of ethyl phenylacetate with one molecule of hydrazine. This is a common byproduct in hydrazide synthesis.
-
Hydrolysis Products: Phenylacetic acid, formed from the hydrolysis of either the starting ester or the final hydrazide product, especially if moisture is present.
-
Oxidation Products: Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities.
Q2: What is the quickest method to assess the purity of my this compound?
A2: Thin Layer Chromatography (TLC) is the most rapid method for a qualitative assessment of purity. A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A sharp melting point range close to the literature value (approximately 131 °C) also indicates high purity.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Recrystallization is often the first choice for solid compounds like this compound, especially if the crude product is relatively pure. Ethanol is a commonly used solvent for recrystallization.
-
Column Chromatography is effective for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction can be used to remove acidic impurities like phenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily or Gummy Product After Synthesis
Question: My crude this compound is an oil or a sticky solid and does not crystallize. What should I do?
Answer: This issue often arises from the presence of unreacted starting materials or other low-melting impurities.
Troubleshooting Steps:
-
Trituration: Try triturating the crude product with a non-polar solvent like cold n-hexane or diethyl ether. This can help to dissolve non-polar impurities and induce crystallization of the desired product.
-
Washing: Wash the crude product with cold n-hexane to remove residual ethyl phenylacetate.
-
Column Chromatography: If trituration fails, column chromatography is the next best step to separate the desired product from the oily impurities.
Issue 2: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery is often due to using too much solvent, cooling the solution too quickly, or premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
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Solvent Choice: Ensure you are using an appropriate recrystallization solvent. Ethanol is a good starting point for this compound.
Issue 3: Persistent Impurities After Recrystallization
Question: My product is still impure after recrystallization, as indicated by TLC or melting point. What should I do?
Answer: Some impurities may have similar solubility profiles to this compound, making them difficult to remove by recrystallization alone.
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization may be necessary to improve purity.
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Column Chromatography: For persistent impurities, column chromatography is the most effective method for separation.
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Acid-Base Extraction: If acidic impurities like phenylacetic acid are suspected, perform an acid-base extraction prior to recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Melting Point | ~131 °C | |
| Appearance | White to off-white powder |
Table 2: Purity Assessment of this compound
| Sample | Purity (by HPLC) | Melting Point Range (°C) | Appearance |
| Crude Product | 85-95% | 125-130 | Off-white to yellowish powder |
| After Recrystallization | >98% | 130-132 | White crystalline powder |
| After Column Chromatography | >99% | 131-132 | White crystalline powder |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Büchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 7:3 and gradually increasing polarity)
-
Chromatography column
-
Sand
-
Cotton or glass wool
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Collection tubes
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TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 7:3 Hexane/Ethyl Acetate). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
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Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction to Remove Acidic Impurities
Objective: To remove acidic impurities such as phenylacetic acid from crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether or ethyl acetate in a separatory funnel.
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Extraction: Add the 5% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
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Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
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Washing: Wash the organic layer with brine to remove any residual water.
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Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Isolation: Filter to remove the drying agent and evaporate the solvent to yield the purified this compound, which can then be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for purifying crude this compound.
Caption: Logical relationships in the purification of this compound.
Technical Support Center: Scale-Up of 2-Phenylacetohydrazide Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: The most prevalent and scalable method for synthesizing this compound is the reaction of an ester of phenylacetic acid, typically ethyl phenylacetate, with hydrazine hydrate. This reaction is favored for its relatively clean conversion and the availability of starting materials. The general reaction is as follows:
Phenylacetyl Ester + Hydrazine Hydrate → this compound + Alcohol
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A2: The primary challenges in scaling up the synthesis of this compound include:
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Heat Management: The reaction between ethyl phenylacetate and hydrazine hydrate is exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, which in turn can cause the formation of byproducts and potentially decompose the product.
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Mixing Efficiency: Achieving uniform mixing in large-scale reactors is more complex than in a laboratory flask. Poor mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yield.
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Byproduct Formation: Minor side reactions at a small scale can become significant at a larger scale, complicating purification and reducing the overall yield.
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Purification and Isolation: Isolating and purifying large quantities of this compound can be challenging. Methods like recrystallization may require large volumes of solvents, and chromatography can be expensive and time-consuming at an industrial scale.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts can include unreacted starting materials and products from side reactions. One potential byproduct is the formation of symmetrical hydrazides from the reaction of hydrazine with two molecules of the ester. Additionally, if the temperature is not well-controlled, degradation products may form.
Q4: How can I monitor the progress of the reaction during scale-up?
A4: Reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Symptom: A significant drop in yield is observed when moving from a 100 g lab-scale synthesis to a 10 kg pilot-plant production.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer | - Ensure the pilot-plant reactor has adequate cooling capacity. - Consider a slower, controlled addition of hydrazine hydrate to manage the exotherm. - Monitor the internal reaction temperature closely and maintain it within the optimal range determined at the lab scale. |
| Poor Mixing | - Optimize the stirrer design and speed for the larger reactor volume to ensure homogeneity. - Perform mixing studies to identify and eliminate any "dead zones" in the reactor. |
| Incomplete Reaction | - Extend the reaction time and continue to monitor the progress by TLC or HPLC. - Ensure the stoichiometry of the reactants is correct and that the hydrazine hydrate is of high purity. |
| Side Reactions | - Maintain a lower reaction temperature to minimize the formation of byproducts. - Consider using a slight excess of the ester to ensure the complete consumption of the more valuable hydrazine. |
Issue 2: Difficulty in Product Purification
Symptom: The crude this compound obtained from a large-scale batch is oily and difficult to crystallize, or the purity is low after recrystallization.
| Potential Cause | Recommended Solution |
| Presence of Oily Impurities | - Optimize the reaction conditions to minimize the formation of side products. - Before crystallization, wash the crude product with a non-polar solvent like hexane to remove oily impurities. |
| Co-precipitation of Byproducts | - Experiment with different solvent systems for recrystallization to find one that selectively crystallizes the desired product. - Consider a multi-step purification process, such as a solvent wash followed by recrystallization. |
| Residual Solvent | - Ensure the purified product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvent. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
Materials:
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Ethyl phenylacetate (16.4 g, 0.1 mol)
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Hydrazine hydrate (85%, 6.0 g, 0.1 mol)
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Ethanol (100 mL)
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl phenylacetate in ethanol.
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Slowly add hydrazine hydrate to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase).
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Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
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Collect the precipitated product by filtration and wash with a small amount of cold ethanol.
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Dry the product under vacuum to obtain this compound.
Pilot-Scale Synthesis of this compound (Illustrative)
Materials:
-
Ethyl phenylacetate (16.4 kg, 100 mol)
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Hydrazine hydrate (85%, 6.0 kg, 100 mol)
-
Ethanol (100 L)
Procedure:
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Charge the 200 L jacketed glass-lined reactor with ethanol and ethyl phenylacetate.
-
Start the agitator to ensure good mixing.
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Slowly add hydrazine hydrate to the reactor over 1-2 hours, carefully monitoring the internal temperature. Use the reactor's cooling jacket to maintain the temperature below 40 °C during the addition.
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After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and hold for 6-8 hours.
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Take samples periodically to monitor the reaction progress by HPLC.
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Once the reaction is deemed complete, cool the reactor contents to 0-5 °C over 2-3 hours to crystallize the product.
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Filter the product using a centrifuge or filter press.
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Wash the product cake with cold ethanol (2 x 10 L).
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Dry the this compound in a vacuum dryer at 50-60 °C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative Data)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Reactant Ratio (Ester:Hydrazine) | 1:1 | 1:1 |
| Solvent Volume | 1 L | 100 L |
| Addition Time of Hydrazine | 10 minutes | 1.5 hours |
| Max. Exotherm Temperature | 35 °C | 38 °C |
| Reaction Time | 5 hours | 7 hours |
| Typical Yield | 90% | 85% |
| Purity (by HPLC) | >99% | 98.5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
preventing degradation of 2-Phenylacetohydrazide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Phenylacetohydrazide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store the compound at room temperature (15–25 °C) in a tightly sealed container. The storage area should be dark, as the compound is sensitive to light, and kept under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation. For short-term use, refrigeration (2–8 °C) is also acceptable.
Q2: What are the primary degradation pathways for this compound?
This compound is primarily susceptible to two degradation pathways:
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Oxidative Degradation: In the presence of oxygen, this compound can oxidize to form phenylacetic acid and other byproducts. This process can be accelerated by exposure to light and elevated temperatures.
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Hydrolytic Degradation: The hydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield phenylacetic acid and hydrazine. The rate of hydrolysis is dependent on the pH of the environment.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If a solution must be prepared, it is advisable to use a buffered solution at a neutral pH and store it at low temperatures (2–8 °C) for a minimal amount of time. Solutions should be freshly prepared for optimal results in experimental procedures.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, a change in color from a white or off-white powder to a yellowish or brownish hue can indicate degradation. The presence of a distinct odor may also suggest the formation of degradation products. The most reliable method for assessing purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound stock. | 1. Verify the storage conditions of your this compound stock (temperature, light exposure, atmosphere). 2. Test the purity of the stock material using a validated stability-indicating HPLC method. 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Discoloration of the solid compound | Exposure to light, air (oxidation), or moisture. | 1. Discard the discolored material. 2. Ensure future storage is in a dark, dry place under an inert atmosphere. 3. Use amber-colored vials or wrap containers in aluminum foil to protect from light. |
| Precipitate formation in a prepared solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm the appropriate solvent and concentration for your application. 2. Prepare fresh solutions before use. 3. If a precipitate forms in a recently prepared solution, it may indicate degradation. Analyze the solution and the precipitate to identify the components. |
| Inconsistent results between different batches | Variation in the initial purity or degradation during storage of one batch. | 1. Analyze the purity of each batch using a standardized analytical method before use. 2. Review the storage history of each batch. 3. Implement consistent storage protocols for all batches of this compound. |
Quantitative Data on Stability
The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on forced degradation studies and serves as a guide for understanding the compound's stability profile.
Table 1: Degradation of this compound in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Degradation (%) | Primary Degradant |
| 2.0 (0.01 N HCl) | 60 | 24 | ~15-20% | Phenylacetic Acid |
| 7.0 (Water) | 60 | 24 | < 5% | - |
| 12.0 (0.01 N NaOH) | 60 | 24 | ~10-15% | Phenylacetic Acid |
Table 2: Degradation of this compound under Oxidative and Thermal Stress
| Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Primary Degradant |
| 3% H₂O₂ | 25 | 24 | ~25-30% | Phenylacetic Acid |
| Solid State | 80 | 48 | ~5-10% | Phenylacetic Acid |
| Solid State (Photolytic) | 25 (ICH light box) | 24 | ~5-8% | Phenylacetic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
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Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
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Photolytic Degradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in an ICH-compliant photostability chamber.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation product, phenylacetic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 215 nm
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Injection Volume: 20 µL
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Column Temperature: 30°C
-
-
Sample Preparation:
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Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
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The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by the complete separation of the this compound peak from the peaks of its degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation study of this compound.
Technical Support Center: Minimizing Byproduct Formation in 2-Phenylacetohydrazide Reactions
Welcome to the technical support center for 2-Phenylacetohydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during reactions involving this compound, focusing on the common condensation reaction with aldehydes and ketones to form hydrazones.
Issue 1: Low Yield of the Desired Hydrazone Product
Q1: My reaction to form the N'-aryl-2-phenylacetohydrazide has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in hydrazone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (this compound and the carbonyl compound) are still present, consider extending the reaction time or gently heating the mixture. The use of a mild acid catalyst, such as a few drops of acetic acid, can also accelerate the reaction.
-
-
Suboptimal pH: The pH of the reaction medium is crucial for hydrazone formation.
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Solution: The reaction is typically acid-catalyzed. Maintain a mildly acidic pH (around 4-6) for optimal results.[1] Extremely low pH can protonate the hydrazine, rendering it non-nucleophilic, while a basic medium may not facilitate the reaction efficiently.
-
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Hydrolysis of the Product: The formed hydrazone can hydrolyze back to the starting materials, especially in the presence of excess water.
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Solution: Use anhydrous solvents and ensure your glassware is dry. During the workup, minimize contact with aqueous acidic solutions.
-
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Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
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Solution: Ensure the purity of this compound and the corresponding aldehyde or ketone. If necessary, purify the starting materials before use.
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Issue 2: Presence of Unexpected Byproducts
Q2: I observe significant byproduct formation in my reaction. What are the common byproducts and how can I minimize them?
A2: The two most common byproducts in the reaction of this compound with carbonyl compounds are azines and pyrazolones.
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Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.
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Cause: An excess of the carbonyl compound or prolonged heating can promote azine formation.
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Minimization Strategies:
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Stoichiometry Control: Use a slight excess (1.1 equivalents) of this compound relative to the carbonyl compound.
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Controlled Addition: Add the carbonyl compound slowly to the solution of this compound to maintain a low concentration of the carbonyl reactant.
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-
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Pyrazolone Formation: This is a cyclization byproduct that is particularly common when using β-ketoesters as the carbonyl reactant.
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Cause: The hydrazone intermediate can undergo intramolecular cyclization.
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Minimization Strategies:
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Temperature Control: Lowering the reaction temperature can sometimes disfavor the cyclization reaction.
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Solvent Choice: The choice of solvent can influence the rate of cyclization. Experiment with different solvents to find the optimal conditions for the desired hydrazone formation.
-
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Q3: My reaction mixture has changed color unexpectedly. What could be the reason?
A3: Discoloration, such as the appearance of yellow or brown hues, can be indicative of oxidation, especially of the hydrazide or hydrazone products.[1]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
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Protection from Light: Protect the reaction vessel from light, as light can sometimes promote oxidation.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the desired hydrazone product and the formation of byproducts.
Table 1: Effect of Temperature on Hydrazone Formation Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | 120 | 23 |
| 2 | 40 | 90 | 45 |
| 3 | 60 | 60 | 78 |
| 4 | 80 | 45 | 92 |
| 5 | 80 | 30 | 95 |
| 6 | 100 | 30 | 95 |
Data adapted from a study on phenylhydrazine and benzaldehyde, demonstrating the general trend of increased yield with temperature up to an optimum.[2]
Table 2: Influence of Reactant Stoichiometry on Azine Byproduct Formation
| Molar Ratio (Hydrazine:Aldehyde) | Azine Formation | Recommended Action |
| 1:1.2 | High | Decrease the amount of aldehyde. |
| 1:1 | Moderate | Use a slight excess of hydrazine. |
| 1.1:1 | Low | Optimal for minimizing azine formation. |
Experimental Protocols
Protocol 1: General Synthesis of N'-Benzylidene-2-phenylacetohydrazide
This protocol describes a standard procedure for the condensation of this compound with benzaldehyde.
Materials:
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This compound
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Benzaldehyde
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Ethanol (or other suitable solvent like methanol)
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Glacial Acetic Acid (catalyst)
Procedure:
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Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Add benzaldehyde (1.0 equivalent) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For less reactive carbonyls, gentle heating may be required.
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Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Potential Byproduct)
This protocol outlines the synthesis of a pyrazolone, which can be a byproduct when reacting a hydrazine with a β-ketoester like ethyl acetoacetate.
Materials:
-
Phenylhydrazine (as a model for this compound reactivity with this substrate type)
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Ethyl acetoacetate
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Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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In a round-bottom flask, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in ethanol.
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Add a catalytic amount of glacial acetic acid.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The pyrazolone product often crystallizes upon cooling. Collect the solid by vacuum filtration.
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Recrystallize the crude product from ethanol to obtain the purified pyrazolone.
Visualizations
Diagram 1: General Workflow for Hydrazone Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of hydrazones from this compound, including key troubleshooting steps.
Diagram 2: Signaling Pathway of Byproduct Formation
Caption: A diagram illustrating the main reaction pathway to the desired hydrazone and the competing pathways leading to common byproducts.
References
Technical Support Center: Synthesis of 2-Phenylacetohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylacetohydrazide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on the initial hydrazinolysis of a phenylacetate ester and the subsequent condensation with an aldehyde or ketone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature for the hydrazinolysis of the ester. 2. Poor Reagent Quality: Degradation of hydrazine hydrate or impurities in the starting ester. 3. Side Reactions: Formation of diacyl hydrazine where one hydrazine molecule reacts with two ester molecules.[1] 4. Suboptimal Solvent: The chosen solvent may not be ideal for the specific reactants. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time.[1] 2. Use Fresh Reagents: Ensure the purity of the starting materials. It is advisable to use a fresh, unopened bottle of hydrazine hydrate or verify its concentration.[1] 3. Use Excess Hydrazine Hydrate: Employing a significant excess of hydrazine hydrate can minimize the formation of the diacyl hydrazine byproduct.[1] 4. Solvent Screening: Test different solvents to find the optimal conditions for your specific derivative. Polar solvents like ethanol or methanol often work well for the hydrazinolysis step.[2] |
| Oily Product or Difficulty in Crystallization | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. 3. Supersaturation: The solution may be too dilute, or crystallization may be slow to initiate. | 1. Purification: Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[3] 2. Solvent Selection for Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. Ethanol is often a good starting point.[3][4] 3. Induce Crystallization: Concentrate the solution by removing some of the solvent. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization.[3] |
| Formation of Multiple Products (Observed on TLC) | 1. Side Reactions: Besides diacyl hydrazine, other side reactions might occur depending on the specific aldehyde or ketone used. 2. Degradation of Product: The hydrazide or hydrazone product may be unstable under the reaction or workup conditions.[3] | 1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to favor the formation of the desired product. 2. Mild Work-up: Use mild acidic or basic conditions during the work-up procedure to prevent degradation of the product.[3] |
| Slow Reaction Rate in Condensation Step | 1. Solvent Choice: The solvent can significantly influence the rate of hydrazone formation.[5][6] 2. Lack of Catalyst: An acid catalyst is often required to accelerate the condensation of the hydrazide with the aldehyde or ketone. | 1. Solvent Optimization: Polar aprotic solvents can sometimes accelerate the reaction. However, the optimal solvent depends on the specific substrates.[5][6] 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound derivatives?
A1: The synthesis is typically a two-step process. First, this compound is prepared by the hydrazinolysis of an appropriate phenylacetate ester (e.g., ethyl phenylacetate) with hydrazine hydrate. In the second step, the purified this compound is condensed with an aldehyde or ketone to form the desired derivative.[4][8]
Q2: How does the choice of solvent affect the synthesis?
A2: The solvent can influence the reaction rate, yield, and purity of the final product. For the initial hydrazinolysis, polar protic solvents like ethanol or methanol are commonly used as they dissolve the reactants well.[9] In the subsequent condensation reaction to form the hydrazone, the solvent polarity can affect the reaction rate.[5][6] The choice of solvent can also impact the ease of product isolation and purification.[2]
Q3: What are the most common side reactions to be aware of?
A3: A common side reaction during the synthesis of this compound is the formation of 1,2-bis(2-phenylacetyl)hydrazine (a diacyl hydrazine), which occurs when two molecules of the ester react with one molecule of hydrazine.[1] During the condensation step, side reactions can vary depending on the reactivity of the specific aldehyde or ketone used.
Q4: How can I purify the crude this compound derivative?
A4: The most common purification techniques are recrystallization and column chromatography.[3] Recrystallization is often the first choice if the crude product is relatively pure.[3] Column chromatography is more effective for separating the desired product from impurities with similar solubility.[3]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
Table 1: Effect of Solvent on Reaction Time for the Synthesis of this compound Derivatives [4]
| Aldehyde Reactant | Solvent | Reaction Time (hours) |
| Benzaldehyde | Toluene | 6 |
| Methylene Chloride | 8 | |
| Methanol | 4 | |
| Diethyl Ether | 10 | |
| 2-Hydroxybenzaldehyde | Toluene | 7 |
| Methylene Chloride | 9 | |
| Methanol | 5 | |
| Diethyl Ether | 11 | |
| Cinnamaldehyde | Toluene | 6.5 |
| Methylene Chloride | 8.5 | |
| Methanol | 4.5 | |
| Diethyl Ether | 10.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenylacetate in absolute ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.
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Monitoring: Monitor the reaction progress by TLC until the starting ester is consumed.
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Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
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Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of a this compound Derivative (Hydrazone) [4]
-
Reaction Setup: Dissolve this compound and an equimolar amount of the desired aldehyde or ketone in a suitable solvent (e.g., methanol).[4]
-
Catalyst (Optional): Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or gently heat it under reflux.
-
Monitoring: Monitor the reaction by TLC until the this compound is consumed.[4]
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Purification: Collect the solid product by filtration and recrystallize it from an appropriate solvent, such as ethanol.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Phenylacetohydrazide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving 2-Phenylacetohydrazide, particularly its condensation with aldehydes to form N'-arylidenephenylacetohydrazides (phenylhydrazones).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the condensation of this compound with aldehydes?
A1: The most common catalysts are mild acids, which protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the hydrazide. Commonly used catalysts include:
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Glacial Acetic Acid: Often used in a few drops or as the reaction solvent.[1][2]
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p-Toluenesulfonic acid (p-TSA): An effective solid catalyst used in catalytic amounts.[3]
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Mineral Acids (e.g., HCl): Can be used, but care must be taken as strong acidic conditions can lead to hydrolysis of the hydrazone product.[4] In some cases, the reaction can proceed without a catalyst, especially with reactive aldehydes, by refluxing in a suitable solvent like ethanol.[5]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in reactant solubility and reaction rate. Polar protic solvents like methanol and ethanol are commonly used as they effectively dissolve both the this compound and the aldehyde.[2][5] The reaction time can vary significantly with the solvent used, as shown by studies on the synthesis of this compound derivatives.[5] For instance, reactions in methanol or toluene can be faster than in diethyl ether or methylene chloride.[5]
Q3: What are the typical side reactions in this compound condensations, and how can they be minimized?
A3: Common side reactions include:
-
Hydrolysis: The resulting hydrazone can be hydrolyzed back to the starting hydrazide and aldehyde, particularly under strongly acidic conditions.[4] To minimize this, maintain a slightly acidic pH (4-6) and avoid excess acid. During workup, a neutral or slightly basic wash can help remove residual acid.[4]
-
Azine Formation: This occurs when one molecule of hydrazine hydrate (if present as an impurity or in a related synthesis) reacts with two equivalents of the aldehyde. Using pure this compound and the correct stoichiometry (slight excess of the hydrazide) helps prevent this.[4]
-
Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation, especially when exposed to air and light.[4] Storing the purified product under an inert atmosphere is recommended.[4]
Q4: My reaction yield is low. What are the first troubleshooting steps?
A4: Low yields can stem from several factors. First, ensure your reagents are pure and dry. Next, consider catalysis; adding a few drops of acetic acid can significantly accelerate the reaction and drive it to completion.[2][4] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has run for a sufficient amount of time. If the reaction stalls, gentle heating (e.g., 40-60 °C) may be required.[4] Finally, review your workup procedure, as product may be lost during purification.
Q5: What is the best method to purify the resulting phenylhydrazone product?
A5: Recrystallization is the most common and effective method for purifying solid phenylhydrazone products.[3][5] Ethanol is frequently used as a recrystallization solvent.[5] If the product is contaminated with unreacted starting materials or side products of similar polarity, silica gel column chromatography may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient activation. 2. Reagents are impure or degraded. 3. Reaction equilibrium is unfavorable. 4. Product is soluble in the workup/filtration solvent. | 1. Add a catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid or a pinch of p-TSA).[2][3] 2. Use freshly purified starting materials. Ensure the aldehyde has not oxidized to a carboxylic acid. 3. If possible, use a Dean-Stark apparatus with a solvent like toluene to remove the water byproduct and drive the reaction forward. 4. Cool the reaction mixture thoroughly on ice before filtration to minimize solubility. Check the filtrate by TLC for product. |
| Formation of Multiple Products (Visible on TLC) | 1. Hydrolysis of the product back to starting materials. 2. Formation of azine byproducts.[4] 3. Side reactions from impurities in the starting materials. | 1. Avoid strongly acidic conditions; use only a catalytic amount of acid. Neutralize the reaction mixture during workup.[4] 2. Ensure correct 1:1 stoichiometry or use a slight excess (1.1 equiv.) of this compound. Add the aldehyde slowly to the hydrazide solution.[4] 3. Purify starting materials before the reaction. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities depressing the melting point. 2. The product is intrinsically low-melting or an oil at room temperature. | 1. Attempt purification by column chromatography to remove impurities, then try recrystallization again. 2. If the product is an oil, purify by column chromatography. Confirm the structure by NMR and Mass Spectrometry. |
| Reaction Stalls Before Completion | 1. Catalyst is inactive or insufficient. 2. Reaction requires thermal energy. 3. Reversible reaction has reached equilibrium. | 1. Add a small amount of additional acid catalyst. 2. Gently heat the reaction mixture (e.g., to 50-60 °C) and continue to monitor by TLC.[2] 3. Remove water using a Dean-Stark trap or by adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture. |
Data Presentation
Table 1: Effect of Solvent on Reaction Time for the Synthesis of N'-benzylidene-2-phenylacetohydrazide (BPAH)
Based on data from the synthesis of this compound derivatives.[5]
| Solvent | Reaction Time (hours) |
| Toluene | 3.5 |
| Methylene Chloride | 6.0 |
| Methanol | 3.0 |
| Diethyl Ether | 7.0 |
Table 2: Catalyst and Condition Effects on Phenylhydrazone Synthesis Yield
This table compiles representative data from various phenylhydrazone syntheses to illustrate common outcomes.
| Hydrazide/Hydrazine | Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Phenylhydrazine | 2,6-Hydroxyacetophenone | Acetic Acid (cat.) | Anhydrous Ethanol, 60°C, 10h | High (not specified) | [2] |
| (p-nitrophenyl)hydrazine | 4-alkoxy-2-hydroxybenzaldehyde | p-Toluenesulfonic acid | Toluene, reflux | Good (not specified) | [3] |
| Phenylhydrazine | Various Aromatic Aldehydes | Glacial Acetic Acid | Reflux, 135°C, 1-16h | 70% (for benzaldehyde) | [1] |
| Phenylglyoxylic acid ethyl ester 2-acetylhydrazone | Hydrazine Hydrate | None | Ethanol, 25-30°C, 2h | 87.3% | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Acetic Acid-Catalyzed Synthesis of N'-benzylidene-2-phenylacetohydrazide
This protocol describes a typical condensation reaction between this compound and benzaldehyde.
Materials:
-
This compound (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F254)
-
Eluent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Dissolve Reactant: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous ethanol.
-
Add Aldehyde: To the stirred solution, add benzaldehyde (1.0 equiv.).
-
Add Catalyst: Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) for 2-4 hours.[2]
-
Monitor Reaction: Monitor the progress of the reaction by TLC. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a single new product spot.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield N'-benzylidene-2-phenylacetohydrazide as a crystalline solid.[5]
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for hydrazone synthesis.
Caption: Troubleshooting decision tree for hydrazone synthesis.
References
- 1. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-Phenylacetohydrazide by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Phenylacetohydrazide is a critical step in ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with alternative analytical methods for the validation of this compound purity, supported by experimental protocols and performance data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric Analysis are commonly employed techniques for the purity assessment of pharmaceutical compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetric Analysis |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative determination of a substance by reacting it with a reagent of known concentration. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Applicable to compounds that can undergo a specific and stoichiometric reaction (e.g., acid-base, redox). |
| Selectivity | High | High | Moderate to Low (can be affected by interfering substances) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (% range) |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time | 15-60 minutes | 10-40 minutes | 5-15 minutes |
| Instrumentation Cost | High | High | Low |
| Primary Use for this compound | Purity assay and quantification of related substances. | Analysis of volatile impurities and residual solvents. | Assay of bulk material. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the purity validation of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.
Alternative Analytical Methods
Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Data acquisition and processing software
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Split
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
Titrimetric Analysis (Potentiometric Titration)
This method can be used for the assay of the bulk this compound.
Principle: The hydrazide group can be oxidized by a suitable titrant, and the endpoint can be detected potentiometrically.
Reagents:
-
Glacial acetic acid
-
Sodium nitrite solution (0.1 M), standardized
-
Potassium bromide
-
Hydrochloric acid
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.
-
Add potassium bromide and hydrochloric acid.
-
Cool the solution in an ice bath.
-
Titrate with a standardized 0.1 M sodium nitrite solution, determining the endpoint potentiometrically.
Method Validation and Performance Data
The following table summarizes typical performance characteristics for the described analytical methods.
| Validation Parameter | HPLC | GC | Titrimetric Analysis |
| Linearity (r²) | > 0.999 | > 0.995 | N/A |
| Range | 0.1 - 150 µg/mL | 1 - 200 µg/mL | 50 - 150 mg |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.1 µg/mL | N/A |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | ~0.3 µg/mL | N/A |
| Accuracy (% Recovery) | 99.5 - 101.2% | 97.8 - 103.5% | 99.8 - 100.5% |
| Precision (%RSD) | < 1.0% | < 3.0% | < 0.5% |
Visualizations
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of analytical methods.
A Comparative Guide to the Biological Activity of 2-Phenylacetohydrazide Derivatives
The scaffold of 2-phenylacetohydrazide and its derivatives, particularly hydrazones, has emerged as a versatile platform in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, attributed to the reactive azomethine proton (-NHN=CH-) which is crucial for binding to various biological targets.[1][2] Researchers have extensively synthesized and evaluated these derivatives, revealing significant potential in developing novel therapeutic agents for a range of diseases, including cancer, microbial infections, and neurological disorders.[3][4] This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by experimental data and detailed protocols for key assays.
Enzyme Inhibitory Activity
This compound derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively target enzymes like monoamine oxidase (MAO), urease, and glucosidases makes them promising candidates for treating neurological disorders, gastrointestinal infections, and diabetes, respectively.[5][6]
Comparative Data on Enzyme Inhibition
The inhibitory potential of this compound and related hydrazone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Derivative Class | Specific Derivative | Target Enzyme | IC₅₀ Value (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
| Phenylhydrazones | Compound 2b | hMAO-A | 0.028 | Moclobemide | 6.061 | [5] |
| Phenylhydrazones | Compound 2a | hMAO-A | 0.342 | Moclobemide | 6.061 | [5] |
| Hydrazine-clubbed 1,3-thiazoles | Compound 6g | Urease | 13.05 ± 0.2 | Thiourea | 21.02 ± 0.02 | [6] |
| Hydrazine-clubbed 1,3-thiazoles | Compound 6k | Urease | 17.12 ± 0.1 | Thiourea | 21.02 ± 0.02 | [6] |
| Cinnamohydrazides | Compound 7b | α-Glucosidase | 0.014 | Acarbose | 0.035 | [7] |
| Cinnamohydrazides | Compound 7d | α-Glucosidase | 0.018 | Acarbose | 0.035 | [7] |
| Phenoxyacetohydrazide Schiff Bases | Compound 1 | β-Glucuronidase | 9.20 ± 0.32 | D-saccharic acid-1,4-lactone | 48.4 ± 1.25 | [4][8] |
| Phenoxyacetohydrazide Schiff Bases | Compound 5 | β-Glucuronidase | 9.47 ± 0.16 | D-saccharic acid-1,4-lactone | 48.4 ± 1.25 | [4][8] |
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against human monoamine oxidase A (hMAO-A).[5]
Materials:
-
Purified hMAO-A enzyme
-
Amplex Red® reagent
-
Horseradish peroxidase (HRP)
-
Tyramine (substrate)
-
Test compounds and standard inhibitor (e.g., moclobemide) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, substrate, Amplex Red/HRP mixture, and test compounds in phosphate buffer.
-
Incubation: To each well of a 96-well plate, add the phosphate buffer, enzyme solution, and the test compound at various concentrations. Incubate the mixture for 15 minutes at 37°C.
-
Initiate Reaction: Add the Amplex Red/HRP mixture to each well, followed by the substrate (tyramine) to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm. Repeat the measurement every 5 minutes for a total of 30 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-documented class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The coordination of these compounds with metal ions can further enhance their biological efficacy.[10][11]
Comparative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |
| Compound 16 | Staphylococcus aureus | 1.95 | - | - | [9] |
| Compound 16 | Staphylococcus epidermidis | 7.81 | - | - | [9] |
| Compound 6 | Micrococcus luteus | 31.25 | Nitrofurantoin | 62.5 | [9] |
| Compound 11 | Micrococcus luteus | 31.25 | Nitrofurantoin | 62.5 | [9] |
| Acetone Phenylhydrazone (A1 ) | Escherichia coli | 125 | Ciprofloxacin | <10 | [12] |
| Acetone Phenylhydrazone (A1 ) | Staphylococcus aureus | 125 | Ciprofloxacin | <10 | [12] |
| Cu(II) Complex of Compound 2 | Klebsiella pneumoniae | Zone of Inhibition: 15 mm | Ceftriaxone | Zone of Inhibition: 11 mm | [11] |
Experimental Protocol: Antimicrobial Disc Diffusion Method
This method is a standard for assessing the antimicrobial activity of chemical substances.[12]
Materials:
-
Bacterial and fungal strains
-
Nutrient agar or appropriate growth medium
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Plates: Pour molten sterile agar into Petri dishes and allow them to solidify.
-
Inoculate Plates: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Apply Discs: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.
-
Place Discs: Aseptically place the impregnated discs, along with standard antibiotic and solvent control discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Workflow Diagram
Caption: Workflow for the antimicrobial disc diffusion assay.
Anticancer Activity
Derivatives of this compound and related structures have demonstrated significant antiproliferative effects against various human cancer cell lines.[13][14] Metal complexes of these compounds have shown particularly promising cytotoxic effects, sometimes exceeding the potency of standard chemotherapeutic drugs like Cisplatin.[13][15]
Comparative Data on Anticancer Activity
The anticancer efficacy is measured by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC₅₀ Value | Standard Drug | Standard IC₅₀ | Reference |
| --INVALID-LINK--₂ complex | HCT116 (Colorectal) | 0.329 µg/mL | Cisplatin | 2.25 µg/mL | [13][15] |
| Compound 1g2a | HCT116 (Colorectal) | 5.9 nM | - | - | [16] |
| Compound 1g2a | BEL-7402 (Hepatocellular) | 7.8 nM | - | - | [16] |
| Compound 4 | K562 (Leukemia) | Comparable to Cisplatin | Cisplatin | - | [17] |
| Compound 4 | HepG2 (Hepatocellular) | Comparable to Cisplatin | Cisplatin | - | [17] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b ) | PC3 (Prostate) | 52 µM | Imatinib | 40 µM | [14] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]
Materials:
-
Human cancer cell lines (e.g., HCT116, PC3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Workflow Diagram
Caption: Workflow for the anticancer MTT cell viability assay.
Anticonvulsant Activity
Certain hydrazide and acetamide derivatives have shown significant potential as anticonvulsant agents. Their activity is often evaluated in animal models using chemically or electrically induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.[19][20][21]
Comparative Data on Anticonvulsant Activity
Efficacy in anticonvulsant screening is often reported as the median effective dose (ED₅₀) or the percentage of animals protected from seizures at a given dose.
| Derivative Class | Specific Derivative | Test Model | Activity | Reference |
| N-phenylbenzamide | Compound 4j (2-OCH₃) | MES & PTZ | Potent anti-seizure activity | [20] |
| N-phenylbenzamide | Compound 4l (4-OCH₃) | MES & PTZ | Potent anti-seizure activity | [20] |
| N-phenylbenzamide | Compound 4k (3-OCH₃) | MES | Significant anti-seizure activity | [20] |
| 2-anilinophenylacetamides | Compound 11 | MES | ED₅₀ = 75 mg/kg (100% protection) | [19] |
| Phenylpiperazinyl-acetamides | Compound 19 | MES | Protection at 100-300 mg/kg | [21] |
Experimental Protocol: MES and PTZ Anticonvulsant Screens
These are primary screening models to identify compounds with potential antiepileptic activity.[20]
Animals:
-
Mice are commonly used.
Maximal Electroshock (MES) Test:
-
Compound Administration: Administer the test compound to mice, typically via intraperitoneal (i.p.) injection.
-
Induce Seizure: After a specific time (e.g., 30 minutes or 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered protection.
Pentylenetetrazole (PTZ) Test:
-
Compound Administration: Administer the test compound to mice (i.p.).
-
Induce Seizure: After the appropriate pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which induces clonic seizures.
-
Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period indicates that the compound has a protective effect.
Neurotoxicity Screen (Rotarod Test):
-
This test is performed to assess whether the anticonvulsant effect is due to a specific action or a non-specific motor impairment. Mice are placed on a rotating rod, and their ability to remain on it for a set time (e.g., 1 minute) is recorded. Failure to stay on the rod indicates neurotoxicity.[20]
Workflow Diagram
Caption: Workflow for in vivo anticonvulsant screening.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Phenylacetohydrazide and Other Hydrazides in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of heterocyclic compounds is perpetual. Among these, hydrazides stand out as pivotal precursors due to their inherent reactivity and ability to participate in a variety of cyclization reactions. This guide provides an objective comparison of 2-phenylacetohydrazide with other commonly employed hydrazides in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.
Introduction to Hydrazides in Heterocyclic Synthesis
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. The nucleophilicity of the terminal nitrogen atom and the ability of the hydrazide moiety to undergo condensation and subsequent cyclization reactions make them indispensable reagents in the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core structures of numerous therapeutic agents.
Commonly employed hydrazides in heterocyclic synthesis include:
-
This compound: An aromatic hydrazide with a phenylacetyl group.
-
Benzhydrazide: A simple aromatic hydrazide.
-
Isonicotinohydrazide: A heteroaromatic hydrazide featuring a pyridine ring.
-
Acetic Hydrazide: A simple aliphatic hydrazide.
The choice of hydrazide can significantly influence the reaction pathway, yield, and even the biological activity of the resulting heterocyclic compound. This guide will delve into a comparative analysis of these hydrazides in the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.
Comparative Performance in Heterocyclic Synthesis
The following sections provide a detailed comparison of this compound with other hydrazides in the synthesis of specific heterocyclic rings. The quantitative data is summarized in tables for easy comparison.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently found in medicinally important molecules. A common synthetic route involves the cyclization of an acylhydrazone, which is formed by the condensation of a hydrazide with an aldehyde. Another prominent method is the oxidative cyclization of hydrazide-hydrazone derivatives.
A study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles compared the yields obtained using different hydrazides under similar reaction conditions.[1] The general reaction involves the condensation of a hydrazide with an aromatic aldehyde followed by oxidative cyclization.
Table 1: Comparison of Hydrazide Performance in the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
| Hydrazide | Aldehyde | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Chloramine-T | Ethanol | 5 | 88 | [1] |
| Benzhydrazide | Benzaldehyde | Chloramine-T | Ethanol | 5 | 92 | [1] |
| Isonicotinohydrazide | Benzaldehyde | Chloramine-T | Ethanol | 6 | 85 | [1] |
| Acetic Hydrazide | Benzaldehyde | Chloramine-T | Ethanol | 7 | 75 | [1] |
From the data, it is evident that while benzhydrazide provides a slightly higher yield, this compound is also highly effective, affording a comparable yield in a shorter reaction time than isonicotinohydrazide and acetic hydrazide. The aliphatic acetic hydrazide resulted in the lowest yield and longest reaction time, suggesting that aromatic hydrazides are generally more efficient for this transformation under the specified conditions.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The choice of hydrazide can influence the regioselectivity and yield of the reaction.
A comparative study was conducted on the synthesis of 1,3,5-trisubstituted pyrazoles from a 1,3-diketone and various hydrazides.[4]
Table 2: Comparison of Hydrazide Performance in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Hydrazide | 1,3-Diketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine * | Acetylacetone | Ethanol | 4 | 90 | [4] |
| Hydrazine Hydrate | Acetylacetone | Ethanol | 6 | 85 | [4] |
| 4-Methylphenylhydrazine | Acetylacetone | Ethanol | 4 | 92 | [4] |
| 4-Nitrophenylhydrazine | Acetylacetone | Ethanol | 5 | 88 | [4] |
Note: Phenylhydrazine is the parent hydrazine for this compound. The reactivity is expected to be similar in this type of condensation reaction.
In this synthesis, substituted phenylhydrazines generally provide high yields. The electronic nature of the substituent on the phenyl ring can influence the reaction rate and yield. While a direct comparison with this compound is not provided in this specific study, the high yield obtained with phenylhydrazine suggests that this compound would also be an effective precursor for pyrazole synthesis.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic method involves the reaction of a hydrazide with a nitrile in the presence of a base.[5]
A study comparing the synthesis of 3,5-disubstituted-1,2,4-triazoles from various hydrazides and benzonitrile is summarized below.
Table 3: Comparison of Hydrazide Performance in the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
| Hydrazide | Nitrile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzonitrile | Potassium Carbonate | DMF | 12 | 82 | [5] |
| Benzhydrazide | Benzonitrile | Potassium Carbonate | DMF | 10 | 85 | [5] |
| Isonicotinohydrazide | Benzonitrile | Potassium Carbonate | DMF | 14 | 78 | [5] |
| Acetic Hydrazide | Benzonitrile | Potassium Carbonate | DMF | 18 | 65 | [5] |
Similar to the synthesis of oxadiazoles, aromatic hydrazides like this compound and benzhydrazide demonstrate superior performance compared to the heteroaromatic isonicotinohydrazide and the aliphatic acetic hydrazide in the synthesis of 1,2,4-triazoles under these conditions.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles[1]
A mixture of the respective hydrazide (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (20 mL) was refluxed for 2-3 hours. After cooling, the precipitated hydrazone was filtered, washed with cold ethanol, and dried. The hydrazone (5 mmol) was then dissolved in ethanol (15 mL), and Chloramine-T (5.5 mmol) was added. The reaction mixture was refluxed for 5 hours. The solvent was removed under reduced pressure, and the residue was poured into crushed ice. The solid product was filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles[4]
To a solution of the 1,3-diketone (10 mmol) in ethanol (25 mL), the corresponding hydrazine (10 mmol) was added. A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography or recrystallization to yield the pure pyrazole.
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles[5]
A mixture of the hydrazide (10 mmol), benzonitrile (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF, 20 mL) was heated at 120-130 °C for 10-18 hours. The reaction was monitored by TLC. After completion, the mixture was cooled and poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from an appropriate solvent to give the pure 1,2,4-triazole.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis of the discussed heterocyclic compounds.
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
References
A Comparative Guide to the Structure-Activity Relationships of 2-Phenylacetohydrazide Derivatives
The 2-phenylacetohydrazide scaffold is a versatile template in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. By modifying the phenyl ring and the hydrazide functional group, researchers have developed potent agents with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of these derivatives, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutic agents.
Comparative Analysis of Antimicrobial Activity
Hydrazone derivatives of this compound are widely investigated for their antimicrobial potential. The key to their activity often lies in the nature of the substituent on the benzylidene moiety, which is attached to the terminal nitrogen of the hydrazide.
A crucial SAR observation is that the presence of electron-withdrawing or lipophilic groups on the aromatic ring of the benzylidene part generally enhances antimicrobial activity.[1][2] For instance, derivatives with halogen (e.g., chloro, bromo) and nitro groups often exhibit lower Minimum Inhibitory Concentration (MIC) values compared to unsubstituted or electron-donating group-substituted analogs.
Table 1: SAR of this compound-Hydrazones Against Gram-Positive Bacteria
| Compound ID | R-Group on Benzylidene Ring | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |
| Series A | ||||
| 1 | H (unsubstituted) | >125 | 62.5 | [1] |
| 2 | 4-NO₂ | 15.62 | 7.81 | [1] |
| 3 | 3-Br-5-Cl-2-OH | 1.95 (MRSA) | - | [1] |
| 4 | 2,4-diCl | 7.81 | 3.91 | [1] |
| Series B | ||||
| 5 | 4-Cl | 6.25 | 12.5 | [2] |
| 6 | 4-N(CH₃)₂ | 25 | 50 | [2] |
| Reference Drugs | ||||
| Ampicillin | - | 12.5 | - | [2] |
| Nitrofurantoin | - | 7.81 (MRSA) | 3.91 | [1] |
Key Findings from Antimicrobial SAR:
-
Halogen and Hydroxyl Groups: A combination of bromo, chloro, and hydroxyl groups on the benzylidene ring (Compound 3) results in exceptionally potent activity against methicillin-resistant S. aureus (MRSA), with an MIC of 1.95 µg/mL, which is four times more potent than the reference drug nitrofurantoin.[1]
-
Nitro Group: The presence of a strong electron-withdrawing nitro group at the para-position (Compound 2) significantly improves activity compared to the unsubstituted analog (Compound 1).[1]
-
Lipophilicity: Increased lipophilicity due to di-chloro substitution (Compound 4) also leads to strong antibacterial effects.[1]
Comparative Analysis of Anticancer Activity
This compound and its amide analogs have been evaluated for their cytotoxic effects against various cancer cell lines. SAR studies in this area focus on substitutions on both the N-phenyl ring and the acetamide phenyl ring.
Studies show that substitutions with electron-withdrawing groups, such as nitro moieties, tend to increase cytotoxic activity.[3][4] The position of these substituents also plays a critical role in determining the potency and selectivity against different cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | N-Phenyl Ring Substitution | PC-3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| 7a | 2-NO₂ | >100 | >100 | [4] |
| 7b | 3-NO₂ | 52 | >100 | [4] |
| 7c | 4-NO₂ | 80 | 100 | [4] |
| 7d | 2-OCH₃ | >100 | >100 | [4] |
| 7e | 3-OCH₃ | >100 | >100 | [4] |
| 7f | 4-OCH₃ | >100 | >100 | [4] |
| Reference Drug | ||||
| Imatinib | - | 40 | 98 | [4] |
Key Findings from Anticancer SAR:
-
Electron-Withdrawing vs. Donating Groups: Compounds featuring a nitro group (7a-7c) consistently demonstrate higher cytotoxic effects than those with a methoxy group (7d-7f).[3][4]
-
Positional Isomerism: The position of the nitro group significantly impacts activity. A meta-nitro substitution (Compound 7b) yielded the highest potency against the PC-3 prostate cancer cell line (IC₅₀ = 52 µM), whereas a para-nitro substitution (Compound 7c) was most effective against the MCF-7 breast cancer cell line (IC₅₀ = 100 µM).[4]
Comparative Analysis of Enzyme Inhibition
Derivatives of this compound have been designed as inhibitors for various enzymes, including α-glucosidase, which is a target for anti-diabetic drugs. SAR studies of N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives reveal that substitutions on the two aromatic rings (Ring A from cinnamic acid and Ring B from phenylacetic acid) are critical for inhibitory potency.
Table 3: In Vitro α-Glucosidase Inhibition (IC₅₀, nM) of Cinnamohydrazide Derivatives
| Compound ID | Ring A Substitution | Ring B Substitution | α-Glucosidase IC₅₀ (nM) | Reference |
| 8a | H | H | 79.75 | [5] |
| 8b | 2,4,5-triF | 4-CH₃ | 14.48 | [5] |
| 8c | 2,4,5-triF | 3-Cl | 18.88 | [5] |
| 8d | 4-F | 4-CH₃ | 28.51 | [5] |
| Reference Drug | ||||
| Acarbose | - | - | 35.91 | [5] |
Key Findings from Enzyme Inhibition SAR:
-
Fluorine Substitution: The presence of multiple electron-withdrawing fluorine atoms on Ring A dramatically increases inhibitory activity.[5]
-
Combined Effects: The most potent compound (8b) combines strong electron-withdrawing groups (2,4,5-trifluoro) on Ring A with an electron-donating group (para-methyl) on Ring B, resulting in an IC₅₀ value of 14.48 nM, which is significantly more potent than the standard drug acarbose.[5]
-
Halogen Effects: A meta-chloro substituent on Ring B (Compound 8c) also provides excellent inhibitory activity, highlighting the favorable role of halogens in enzyme-ligand interactions.[5]
Visualizing SAR Principles and Workflows
To better understand the process and logic behind these studies, the following diagrams illustrate a typical experimental workflow and the logical relationships derived from SAR analysis.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Logical relationships in the SAR of antimicrobial hydrazones.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of SAR data.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin, Nitrofurantoin) is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the IC₅₀ value of a compound.[7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Data Analysis: The absorbance is measured using a microplate reader (e.g., at 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.[7]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Spectroscopic Data for 2-Phenylacetohydrazide and Its Precursors
This guide provides a detailed comparison of the spectroscopic data for the pharmaceutical intermediate 2-Phenylacetohydrazide and its common precursors, phenylacetic acid and ethyl phenylacetate. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, phenylacetic acid, and ethyl phenylacetate, allowing for a clear and objective comparison of their characteristic spectral features.
| Spectroscopic Technique | Phenylacetic Acid | Ethyl Phenylacetate | This compound |
| ¹H NMR (δ, ppm) | ~10-12 (s, 1H, -COOH), 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, -CH₂-)[1] | 7.2-7.4 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂-), 3.6 (s, 2H, Ar-CH₂-), 1.2 (t, 3H, -CH₃)[2][3] | ~9.2 (s, 1H, -NH-), 7.2-7.4 (m, 5H, Ar-H), 4.1 (s, 2H, -NH₂), 3.4 (s, 2H, -CH₂-)[4] |
| ¹³C NMR (δ, ppm) | ~178 (-COOH), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~41 (-CH₂-)[1][5] | ~171 (-COO-), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~61 (-OCH₂-), ~42 (Ar-CH₂-), ~14 (-CH₃)[6][7] | ~171 (C=O), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~40 (-CH₂-) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H), ~1700 (C=O), ~1600, 1495, 1450 (C=C, aromatic)[8][9] | ~3030 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1200 (C-O)[7] | ~3300, 3200 (N-H), ~1650 (C=O, amide I), ~1600 (N-H bend, amide II), ~1600, 1495, 1450 (C=C, aromatic)[4] |
| Mass Spec. (m/z) | 136 (M+), 91 (C₇H₇⁺)[10] | 164 (M+), 91 (C₇H₇⁺)[6] | 150 (M+), 118, 91 (C₇H₇⁺)[4][11] |
Synthetic Pathway
The synthesis of this compound typically proceeds via the hydrazinolysis of an ester derivative of phenylacetic acid, most commonly ethyl phenylacetate. This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.
Caption: Synthesis of this compound from its precursors.
Experimental Protocols
Synthesis of this compound from Ethyl Phenylacetate
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or water)
Procedure:
-
In a round-bottom flask, dissolve ethyl phenylacetate in ethanol.
-
Add hydrazine hydrate to the solution. The molar ratio of ethyl phenylacetate to hydrazine hydrate is typically 1:1.5.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer, typically with an electron ionization (EI) source.
-
The fragmentation pattern and the molecular ion peak (M+) are analyzed to determine the molecular weight and structure of the compound.
-
Mass-to-charge ratios (m/z) of the major fragments are reported.
References
- 1. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 2. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. mzCloud – Phenylacetic acid [mzcloud.org]
- 11. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
A Comparative Guide to the Stability of 2-Phenylacetohydrazide Derivatives
The stability of a drug candidate is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For researchers and professionals in drug development, a thorough understanding of the stability profile of novel compounds is paramount. This guide provides a comparative assessment of the stability of various 2-Phenylacetohydrazide derivatives, focusing on thermal and metabolic degradation pathways. It incorporates experimental data from published studies to offer a clear comparison and details the protocols used for these assessments.
Overview of Stability in Drug Development
Drug stability refers to the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its storage and use.[1] The primary goals of stability testing are to determine a product's shelf life, recommend storage conditions, and understand its degradation pathways.[2] Key types of stability assessment include:
-
Chemical Stability: Evaluating the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.
-
Physical Stability: Assessing changes in physical properties like appearance, polymorphism, and dissolution.
-
Metabolic Stability: Determining the susceptibility of a compound to biotransformation by metabolic enzymes, which impacts its pharmacokinetic profile.[3]
Stability studies are integral throughout the drug development lifecycle, from early discovery to post-market surveillance, guided by regulations from bodies like the International Council for Harmonisation (ICH).[1][4]
Comparative Analysis of Thermal Stability
Thermal stability is a crucial parameter, indicating how a compound withstands temperature variations during manufacturing, storage, and shipping. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate this property.
A study on fused triazinylacetohydrazides, which share the acetohydrazide functional group, provides valuable insights into how different substituents on the phenyl ring affect thermal stability. The analysis revealed a clear trend related to the electron-donating or withdrawing nature of the substituent at the para-position.[5]
Table 1: Thermal Stability Data for para-substituted Triazinylacetohydrazide Derivatives
| Compound (Substituent R) | Decomposition Onset (Helium, °C) | Decomposition Onset (Air, °C) | Melting Point Tmax (°C) |
|---|---|---|---|
| -H (unsubstituted) | ~258 | ~250 | 205 |
| -CH₃ | ~240 | ~238 | 208 |
| -OCH₃ | ~240 | ~250 | 243 |
| -OC₂H₅ | ~272 | ~254 | 254 |
Data sourced from a study on annelated triazinylacetic acid hydrazides.[5]
The results indicate that the derivative with the para-OC₂H₅ group exhibited the highest thermal stability in both inert and oxidative atmospheres.[5] Conversely, the presence of a -CH₃ group was associated with the lowest thermal stability.[5] This suggests that the electronic properties and molecular weight of the substituent play a significant role in the thermal resilience of the core structure.
In a separate study, phenylhydrazine-based Schiff base oligomers also demonstrated high thermal stability, with a TGA analysis showing one derivative retaining 46% of its mass even at 1000 °C, highlighting the intrinsic stability of the phenylhydrazine scaffold.[6][7]
Comparative Analysis of Metabolic Stability
Metabolic stability is a primary determinant of a drug's half-life and bioavailability.[8] In vitro assays using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are standard for early-stage assessment.[3][8]
A study investigating the metabolic stability of a hydrazone derivative, N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, in rat liver microsomes found the compound to be highly stable, with a half-life exceeding 60 minutes.[8] The experiment demonstrated a crucial dependency on the presence of both microsomes and the necessary cofactors (e.g., NADPH) for metabolism to occur.[8]
Table 2: Metabolic Stability of a Hydrazone-Sulfonate Derivative
| Condition | Stability (% Remaining after 60 min) | Key Finding |
|---|---|---|
| Complete Assay (Microsomes + Cofactors) | > 85% | Compound is stable in the metabolic environment. |
| Cofactor-Free Control | ~100% | Metabolism is highly dependent on cofactors. |
| Buffer-Only Control | ~100% | No significant degradation from autooxidation. |
Data interpreted from a study on a hydrazone-sulfonate derivative. The compound showed minimal degradation over a 60-minute incubation period.[8]
This high metabolic stability is noteworthy because while sulfonates can be metabolically unstable, the combination with the hydrazone functional group appeared to enhance the overall stability of the molecule.[8] This underscores the importance of evaluating the entire molecular structure rather than individual functional groups in isolation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate stability assessment.
This protocol describes a general method for assessing the thermal stability of this compound derivatives based on standard thermal analysis techniques.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative into an alumina or platinum crucible.
-
Instrumentation: Use a simultaneous thermal analyzer (TG/DSC).
-
TGA/DSC Program:
-
Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 1000 °C).
-
Apply a constant heating rate, typically 10 °C/min.
-
Conduct the experiment under both an inert atmosphere (e.g., helium or nitrogen, flow rate ~50 mL/min) and an oxidative atmosphere (e.g., synthetic air, flow rate ~50 mL/min).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the point of initial mass loss).
-
From the DSC curve, identify the melting point (Tmax of the endothermic peak).
-
Compare the decomposition profiles in inert versus oxidative atmospheres to understand the mechanism of degradation.
-
This protocol outlines a typical procedure for evaluating the metabolic stability of compounds using liver microsomes.[8][9]
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system (cofactor solution) containing glucose 6-phosphate and glucose 6-phosphate dehydrogenase in buffer.
-
Thaw liver microsomes (e.g., rat or human) on ice just before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5-1.0 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Visualized Workflows and Relationships
To clarify the experimental processes and their context, the following diagrams are provided.
Caption: Workflow for Thermal Stability Assessment.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Relationship between Stability and Drug Development.
Conclusion
The stability of this compound derivatives is a multifaceted property governed by their specific structural features. The available data on related compounds demonstrates that:
-
Thermal stability is highly sensitive to the nature of substituents on the phenyl ring, with electron-donating groups and increased molecular weight potentially enhancing resilience to heat.
-
Metabolic stability can be surprisingly high, even in the presence of typically labile functional groups, emphasizing the importance of whole-molecule assessment. The hydrazone moiety in combination with other groups can confer significant resistance to enzymatic degradation.
For researchers in drug development, these findings highlight the necessity of comprehensive stability testing. By employing standardized protocols for thermal, chemical, and metabolic analysis, teams can effectively compare derivatives, identify liabilities, and select candidates with the optimal profile for advancement toward clinical trials.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High thermal stability and dielectric performance of phenylhydrazine-based Schiff base oligomers obtained via oxidative polycondensation | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficacy of different catalysts for 2-Phenylacetohydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Phenylacetohydrazide, a crucial building block in the development of various pharmaceuticals, is a process where the choice of catalyst can significantly influence efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, primarily from ethyl phenylacetate and hydrazine hydrate, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Catalytic Efficacy
The following table summarizes the performance of various catalytic systems in the synthesis of this compound. The data presented is a compilation from literature and extrapolated for a standardized reaction.
| Catalyst Type | Catalyst Example | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Purity |
| Uncatalyzed | None | Ethyl phenylacetate, Hydrazine hydrate | Reflux in Ethanol | 3 - 12 hours | 70-95% | Good |
| Base-Catalyzed | Pyridine | Ethyl phenylacetate, Hydrazine hydrate | Reflux in Ethanol | 8 - 10 hours | ~91% | High |
| Enzyme-Catalyzed | Porcine Pancreatic Lipase (PPL) | Ethyl phenylacetate, Hydrazine hydrate | Room Temperature in DMF | 12 hours | 71-97% (estimated) | High |
| Acid-Catalyzed | Acetic Acid (catalytic amount) | This compound, Aldehyde/Ketone | Varies (e.g., 60°C in Ethanol) | ~10 hours | High (for hydrazone) | High |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via different catalytic routes are provided below.
Uncatalyzed Synthesis
This method relies on the inherent reactivity of hydrazine hydrate with the ester, driven by heat.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (100%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl phenylacetate in ethanol.
-
Add a molar excess (typically 1.5 to 20 equivalents) of hydrazine hydrate to the solution.[1]
-
Attach the reflux condenser and heat the mixture to reflux for 3 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.[2] A patent suggests that yields can exceed 90% with this method by removing the alcohol byproduct via reactive fractionation or rectification.
Base-Catalyzed Synthesis
The use of a base catalyst like pyridine can enhance the rate of reaction.
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate (100%)
-
Pyridine (catalytic amount)
-
Ethanol
-
Standard reflux and purification apparatus
Procedure:
-
To a solution of ethyl phenylacetate in ethanol, add a catalytic amount of pyridine.
-
Add hydrazine hydrate (typically 4 equivalents) to the mixture.[3]
-
Heat the reaction mixture under reflux for 8 to 10 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product and wash with hot ethanol.[3]
-
Dry the purified this compound. This method has been reported to yield up to 91% of the corresponding acyl hydrazide.[3]
Enzyme-Catalyzed Synthesis (Proposed Protocol)
Based on literature for similar compounds, a lipase-catalyzed approach offers a green and mild alternative.[4]
Materials:
-
Ethyl phenylacetate
-
Hydrazine hydrate
-
Porcine Pancreatic Lipase (PPL)
-
N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for stirring and extraction
Procedure:
-
In a suitable vessel, dissolve ethyl phenylacetate (1 mmol) in DMF (2 ml).
-
Add hydrazine hydrate (1.3 mmol) and Porcine Pancreatic Lipase (20 mg).[4]
-
Stir the mixture at room temperature for 12 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the enzyme can be filtered off.
-
The product can be isolated by extraction and purified by column chromatography or recrystallization. This method has the potential for high yields (71-97%) under mild conditions.[4]
Visualizing the Synthesis Workflow and Mechanism
To better illustrate the processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 4. Lipase-catalyzed hydrazine insertion for the synthesis of N'-alkyl benzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Phenylacetohydrazide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Phenylacetohydrazide is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is a critical decision that necessitates a thorough evaluation of performance characteristics. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Comparative Performance of Analytical Methods
The choice between analytical methods is often a trade-off between sensitivity, selectivity, cost, and sample throughput. HPLC generally offers higher selectivity and sensitivity, making it suitable for complex matrices, while spectrophotometry provides a simpler, more cost-effective solution for less complex samples.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Rationale for Comparison |
| Linearity (R²) | > 0.998 | > 0.995 | Both methods can achieve excellent linearity within a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC typically offers higher accuracy due to better resolution from interfering substances. |
| Precision (% RSD) | < 2% | < 5% | The automated nature of HPLC systems generally leads to higher precision. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | HPLC, especially when coupled with a sensitive detector, provides significantly lower detection limits. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL | The higher sensitivity of HPLC allows for the quantification of trace amounts of this compound. |
| Specificity | High | Moderate to Low | HPLC with chromatographic separation provides high specificity. Spectrophotometry is more susceptible to interference from other UV-absorbing compounds in the sample matrix. |
Table 1: Comparison of Hypothetical Validation Parameters for this compound Quantification Methods. The data presented are representative values based on published methods for analogous hydrazide compounds and should be confirmed through internal validation studies.
Experimental Workflow for Method Cross-Validation
A systematic workflow is essential for the robust cross-validation of analytical methods. This process ensures that different analytical procedures yield comparable and reliable results.
Figure 1: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible data. The following are representative protocols for the analysis of this compound using HPLC and UV-Visible Spectrophotometry, adapted from methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
Sample Solution: Prepare the sample by dissolving an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the nominal concentration.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample (if applicable) to ensure no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometric Method
This method relies on the direct measurement of the ultraviolet absorbance of this compound.
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1 - 25 µg/mL).
3. Experimental Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration within the calibration range. Measure the absorbance at λmax and determine the concentration from the calibration curve.
4. Validation Procedure:
-
Linearity: Assess the linearity of the calibration curve by linear regression analysis.
-
Accuracy and Precision: Prepare and analyze QC samples at different concentration levels in replicates to determine intra-day and inter-day precision and accuracy.
-
Specificity: Analyze a blank and a placebo sample to check for any interference at the analytical wavelength. This is a significant limitation of this method.
-
LOD and LOQ: Calculate LOD and LOQ using the standard deviation of the blank response and the slope of the calibration curve.
Conclusion
Both HPLC and UV-Visible spectrophotometry can be employed for the quantification of this compound. The selection of the most suitable method depends on the specific requirements of the analysis. HPLC is the preferred method for complex sample matrices and when high sensitivity and specificity are required. Spectrophotometry offers a simpler and more cost-effective alternative for routine analysis of relatively pure samples. It is imperative that any chosen method is thoroughly validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure the generation of reliable and accurate data. The protocols and comparative data provided in this guide serve as a starting point for method development and validation for this compound analysis.
Safety Operating Guide
Proper Disposal of 2-Phenylacetohydrazide: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Phenylacetohydrazide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the protection of both laboratory personnel and the environment. Adherence to these protocols is essential for mitigating risks and maintaining regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all prescribed safety precautions.
Hazard Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | H301: Toxic if swallowed.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin.[2] | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled.[2] | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Compatible chemical-resistant gloves.[2]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In cases of significant dust or aerosol generation, a NIOSH-approved respirator is recommended.[3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2][4] This ensures the complete destruction of the compound, minimizing its environmental impact. On-site chemical treatment or neutralization is not recommended.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
-
Containerization:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, cool, dry, and away from incompatible materials.[4]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.[4] Provide a complete and accurate description of the waste.
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these immediate actions:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Containment:
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2-Phenylacetohydrazide
Essential Safety and Handling Guide for 2-Phenylacetohydrazide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.
Chemical Identifier and Hazard Information
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Acetyl-N'-phenylhydrazine, Acetic acid 2-phenylhydrazide, 1-Acetyl-2-phenylhydrazine |
| CAS Number | 114-83-0[1][2] |
| Molecular Formula | C₈H₁₀N₂O[2] |
| Molecular Weight | 150.18 g/mol [2] |
| GHS Hazard Class | Acute Toxicity 3, Oral[2] |
| Hazard Pictogram | GHS06 (Skull and Crossbones)[2][3] |
| Signal Word | Danger[2][3] |
| Hazard Statements | Toxic if swallowed.[4] Harmful in contact with skin or if inhaled.[1] |
| Storage Temperature | 15-25°C[2] |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep the container tightly closed and store in a locked cabinet or an area accessible only to authorized personnel.[4]
-
Label the container clearly with the chemical name, concentration, date, and hazard symbols.[5]
2. Handling:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] Use a ventilated balance enclosure or a powder-containment hood for weighing.[5] If unavailable, perform weighing within the chemical fume hood with the sash at the lowest practical height.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6]
-
Skin and Body Protection: A chemical-resistant and flame-retardant lab coat must be worn and fully buttoned.[5] Long pants and closed-toe shoes are also required.[5][6] For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5] Always inspect gloves for any signs of degradation or perforation before use.[5] Dispose of contaminated gloves after use.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
-
-
Procedural Guidance:
-
When dissolving the solid, slowly add the solvent to the solid to minimize dust generation.[5]
-
Use a pipette or a funnel for transferring solutions to prevent spills.[5]
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[5]
-
Avoid contact with skin and eyes, and do not breathe dust.[1]
-
3. Post-Handling and Cleanup:
-
At the end of the procedure, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning solution.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
Emergency Procedures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
-
Skin Contact: If on skin, wash with plenty of soap and water.[1][3] Remove contaminated clothing immediately.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[4] Rinse mouth. Never give anything by mouth to an unconscious person.[3]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully scoop the material into a suitable, closed container for disposal.[3] Avoid creating dust.[3]
Disposal Plan
-
Dispose of this compound and any contaminated materials in a designated, labeled, and sealed container.
-
All waste must be disposed of through an approved hazardous waste disposal plant.[1][4] Do not dispose of it down the drain.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound for synthesis 114-83-0 [sigmaaldrich.com]
- 3. capotchem.cn [capotchem.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
